molecular formula C21H24O5 B15595304 Sequosempervirin D

Sequosempervirin D

Cat. No.: B15595304
M. Wt: 356.4 g/mol
InChI Key: UFTSEQNPKRKIAA-UXBLZVDNSA-N
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Description

Sequosempervirin D is a useful research compound. Its molecular formula is C21H24O5 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H24O5

Molecular Weight

356.4 g/mol

IUPAC Name

4-[(E)-1-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-(4-hydroxyphenyl)prop-2-enyl]-2-methoxyphenol

InChI

InChI=1S/C21H24O5/c1-21(2)25-13-20(26-21)17(10-6-14-4-8-16(22)9-5-14)15-7-11-18(23)19(12-15)24-3/h4-12,17,20,22-23H,13H2,1-3H3/b10-6+

InChI Key

UFTSEQNPKRKIAA-UXBLZVDNSA-N

Origin of Product

United States

Foundational & Exploratory

The Untraveled Path: A Technical Guide to the Putative Biosynthesis of Sequosempervirin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the proposed biosynthetic pathway of Sequosempervirin D, a nortriterpenoid found in Sequoia sempervirens. While the complete enzymatic sequence remains to be fully elucidated, this document synthesizes current knowledge of related metabolic routes, particularly the well-established phenylpropanoid and cyclitol pathways, to construct a scientifically plausible model. This guide also outlines detailed experimental protocols necessary to validate this putative pathway and presents a framework for quantitative analysis.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to be a multi-step process originating from primary metabolism. The proposed pathway integrates two major metabolic routes: the Phenylpropanoid Pathway, which generates the aromatic precursors, and the Cyclitol Pathway, which may contribute to the formation of key alicyclic intermediates.

The initial steps are believed to follow the canonical Phenylpropanoid Pathway, starting with the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL). Subsequent hydroxylations and methylations produce a variety of monolignols, which are the primary building blocks for lignans (B1203133) and norlignans[1]. The formation of the characteristic C6-C5-C6 norlignan skeleton of sequosempervirins is thought to occur via an oxidative coupling of two phenylpropanoid units[1]. The precise enzymes driving this dimerization and the subsequent modifications to form the diphenylpentane structure of sequosempervirins are yet to be identified[1].

A key structural feature of many compounds from Sequoia sempervirens is the presence of cyclitols like sequoyitol[2][3][4]. It is plausible that a branch of the inositol (B14025) pathway, which produces sequoyitol, may provide a precursor that couples with a phenylpropanoid-derived unit. The biosynthesis of cyclitols such as D-pinitol starts from glucose-6-phosphate and involves several enzymatic steps including myo-inositol-1-phosphate synthase[5].

The putative pathway culminates in a series of tailoring reactions, including hydroxylations, methylations, and potentially glycosylations, catalyzed by enzymes such as cytochrome P450 monooxygenases, methyltransferases, and glycosyltransferases, to yield the final this compound molecule. The synthesis of a derivative, di-O-methylsequirin D, has been chemically achieved, providing insights into the molecule's structural assembly[6].

This compound Putative Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_cyclitol Putative Cyclitol Contribution cluster_coupling Core Skeleton Formation cluster_tailoring Tailoring Reactions L_Phe L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phe->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Monolignols Monolignols (e.g., Coniferyl alcohol) p_Coumaric_Acid->Monolignols Multiple Steps Coupling Oxidative Coupling Monolignols->Coupling Glucose_6_P Glucose-6-Phosphate myo_Inositol myo-Inositol Glucose_6_P->myo_Inositol MIPS Sequoyitol Sequoyitol myo_Inositol->Sequoyitol IMT Cyclitol_Precursor Activated Cyclitol Precursor Sequoyitol->Cyclitol_Precursor Cyclitol_Precursor->Coupling Nortriterpenoid_Scaffold Nortriterpenoid Scaffold Coupling->Nortriterpenoid_Scaffold Unknown Enzymes Intermediate_1 Intermediate 1 Nortriterpenoid_Scaffold->Intermediate_1 Hydroxylation (P450s) Intermediate_2 Intermediate 2 Intermediate_1->Intermediate_2 Methylation (MTs) Sequosempervirin_D This compound Intermediate_2->Sequosempervirin_D Further Modifications

Putative biosynthetic pathway of this compound.

Experimental Protocols for Pathway Elucidation

To validate and fully elucidate the biosynthetic pathway of this compound, a multi-pronged experimental approach is required. This involves isotopic labeling studies to trace precursor incorporation, enzyme assays to characterize catalytic activities, and genetic approaches to identify the responsible genes.

Isotopic Labeling Studies

Objective: To identify the primary precursors and key intermediates in the biosynthesis of this compound.

Methodology:

  • Plant Material: Young, metabolically active needles and twigs of Sequoia sempervirens will be used.

  • Precursor Administration: Stable isotope-labeled precursors (e.g., ¹³C-L-phenylalanine, ¹³C-glucose) will be fed to the plant material. This can be achieved through direct injection into the stem or by incubating tissue cultures in a labeled medium.

  • Incubation: The plant material will be incubated for various time points to allow for the metabolism and incorporation of the labeled precursors.

  • Extraction and Purification: Metabolites will be extracted using a suitable solvent system (e.g., methanol/chloroform/water). This compound and potential intermediates will be purified using a combination of chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC)[1].

  • Analysis: The purified compounds will be analyzed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the position and extent of isotope incorporation. This data will reveal the metabolic route from the primary precursors to the final product. A similar approach has been successfully used to determine that salvinorin A is biosynthesized via the 1-deoxy-D-xylulose-5-phosphate pathway[7].

Enzyme Assays

Objective: To identify and characterize the enzymes responsible for the key steps in the proposed pathway.

Methodology:

  • Protein Extraction: A crude protein extract will be prepared from Sequoia sempervirens tissues.

  • Enzyme Assays: The crude extract will be incubated with the hypothesized substrates (e.g., monolignols, cyclitols) and necessary cofactors (e.g., NADPH, S-adenosyl methionine).

  • Product Detection: The reaction mixtures will be analyzed by HPLC or liquid chromatography-mass spectrometry (LC-MS) to detect the formation of the expected products.

  • Enzyme Purification: Once an enzymatic activity is detected, the responsible enzyme will be purified using techniques like ammonium (B1175870) sulfate (B86663) precipitation, size-exclusion chromatography, and affinity chromatography.

  • Kinetic Characterization: The purified enzyme will be used to determine key kinetic parameters such as Km, Vmax, and kcat for its substrates.

Transcriptome Mining and Gene Silencing

Objective: To identify the genes encoding the biosynthetic enzymes.

Methodology:

  • RNA Sequencing: RNA will be extracted from Sequoia sempervirens tissues that are actively producing this compound. Transcriptome sequencing (RNA-Seq) will be performed to generate a comprehensive list of expressed genes.

  • Candidate Gene Identification: The transcriptome data will be mined for genes homologous to known biosynthetic enzymes from other plants, such as PAL, C4H, P450s, and methyltransferases. An integrated approach combining transcriptome mining, heterologous expression, and biochemical characterization has been successful in elucidating the reserpine (B192253) biosynthetic pathway[8].

  • Gene Silencing: To confirm the function of candidate genes, virus-induced gene silencing (VIGS) or CRISPR-Cas9-mediated knockout can be employed in Sequoia sempervirens or a heterologous expression system.

  • Metabolite Analysis: The levels of this compound and its intermediates will be measured in the gene-silenced plants. A significant reduction in the target compound's concentration upon silencing a specific gene would confirm its role in the pathway.

Experimental Workflow start Start: Hypothesis (Putative Pathway) isotope Isotopic Labeling Studies (¹³C-Phe, ¹³C-Glc) start->isotope enzyme Enzyme Assays (in vitro activity) start->enzyme transcriptome Transcriptome Mining (RNA-Seq) start->transcriptome analysis LC-MS/NMR Analysis isotope->analysis purification Enzyme Purification enzyme->purification candidates Identify Candidate Genes transcriptome->candidates validation Pathway Validation analysis->validation purification->validation silencing Gene Silencing (VIGS/CRISPR) candidates->silencing elucidation Pathway Elucidation validation->elucidation silencing->analysis

Experimental workflow for pathway elucidation.

Quantitative Data Summary

Currently, there is no published quantitative data specifically for the biosynthesis of this compound. The following table is a template for organizing such data once it becomes available through the experimental protocols described above.

Enzyme (Putative)Substrate(s)Km (µM)Vmax (nmol/mg·s)kcat (s⁻¹)Optimal pHOptimal Temp (°C)
PALL-PhenylalanineData not availableData not availableData not availableData not availableData not available
C4HCinnamic AcidData not availableData not availableData not availableData not availableData not available
OMT1Caffeoyl-CoAData not availableData not availableData not availableData not availableData not available
Dimerizing PeroxidaseMonolignolsData not availableData not availableData not availableData not availableData not available
P450 HydroxylaseNortriterpenoid ScaffoldData not availableData not availableData not availableData not availableData not available

Conclusion

The biosynthesis of this compound presents a fascinating area of research with potential implications for metabolic engineering and the production of novel therapeutic agents. The putative pathway outlined in this guide provides a solid foundation for future research. By employing the detailed experimental protocols, researchers can move towards a complete understanding of how this complex natural product is assembled in Sequoia sempervirens. The elucidation of this pathway will not only contribute to our fundamental knowledge of plant biochemistry but also open up possibilities for the biotechnological production of this compound and related compounds.

References

An In-Depth Technical Guide to Sequosempervirin D: Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Sequosempervirin D, a norlignan derived from the coastal redwood, Sequoia sempervirens, presents a molecule of interest within the broader class of bioactive lignans (B1203133). This technical guide synthesizes the currently available physicochemical data for this compound and outlines general experimental approaches for the isolation, characterization, and biological evaluation of related compounds. While specific experimental data for this compound is limited in publicly accessible literature, this guide aims to provide a foundational understanding for researchers and drug development professionals by drawing parallels with closely related norlignans and outlining standard methodologies in natural product chemistry. The document highlights the need for further research to fully elucidate the therapeutic potential of this compound.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₁H₂₄O₅[1]
Molecular Weight 356.41 g/mol [1]
CAS Number 864719-19-7[1]
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Specific Rotation ([α]D) Data not available

Spectroscopic Data

Detailed spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), Infrared (IR), and UV-Vis spectroscopy, are not currently published. However, the structural elucidation of related norlignans from Sequoia sempervirens, such as Sequosempervirin B, relied on a combination of these techniques.[2][3] It is anticipated that a similar analytical approach would be employed for the complete characterization of this compound.

General Experimental Protocols for Spectroscopic Analysis (Based on related compounds):

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: The purified compound would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or acetone-d₆).

    • Instrumentation: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Data Acquisition: Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be performed to establish the chemical shifts and coupling constants of all protons and carbons, and to determine the connectivity of the molecule.

  • Mass Spectrometry (MS):

    • Instrumentation: High-resolution mass spectrometry (HRMS) using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be used to determine the accurate mass and elemental composition.

    • Data Analysis: The fragmentation pattern observed in the MS/MS spectrum would provide further structural information.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: The sample would be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

    • Data Acquisition: The IR spectrum would be recorded on an FTIR spectrometer to identify characteristic functional groups (e.g., hydroxyl, carbonyl, aromatic rings).

  • UV-Visible (UV-Vis) Spectroscopy:

    • Sample Preparation: The compound would be dissolved in a UV-transparent solvent (e.g., methanol (B129727) or ethanol).

    • Data Acquisition: The UV-Vis spectrum would be recorded to identify the wavelengths of maximum absorption (λmax), providing information about the chromophores present in the molecule.

Isolation and Synthesis

Isolation from Natural Sources

While a specific protocol for the isolation of this compound is not detailed in the available literature, a general procedure for the isolation of norlignans from the branches and leaves of Sequoia sempervirens has been described.[3] This typically involves the following steps:

  • Extraction: The dried and powdered plant material is extracted with a series of organic solvents of increasing polarity (e.g., hexane, ethyl acetate, and methanol).

  • Fractionation: The crude extracts are then subjected to column chromatography on silica (B1680970) gel or other stationary phases to separate the components based on their polarity.

  • Purification: Further purification of the fractions containing the desired compound is achieved through repeated chromatographic techniques, including preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to yield the pure this compound.

G plant_material Sequoia sempervirens (Branches and Leaves) extraction Solvent Extraction (e.g., Hexane, Ethyl Acetate, Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Column Chromatography (e.g., Silica Gel) crude_extract->fractionation fractions Fractions fractionation->fractions purification Preparative TLC / HPLC fractions->purification pure_compound Pure this compound purification->pure_compound

Caption: General workflow for the isolation of norlignans from Sequoia sempervirens.

Chemical Synthesis

A total synthesis of this compound has not been reported in the literature. The synthesis of bioactive lignans often involves multi-step sequences that can be challenging due to the need for stereocontrol.

Biological Activity and Signaling Pathways

The biological activity of this compound has not been specifically characterized. However, lignans as a class are known to possess a wide range of pharmacological properties, including anti-inflammatory and cytotoxic effects.

Potential Anti-Inflammatory Effects

Lignans have been reported to exert anti-inflammatory effects through various mechanisms, including the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators. Further investigation is required to determine if this compound exhibits similar activities.

G stimuli Inflammatory Stimuli (e.g., LPS) nfkb_pathway NF-κB Pathway stimuli->nfkb_pathway mapk_pathway MAPK Pathway stimuli->mapk_pathway sequosempervirin_d This compound (?) sequosempervirin_d->nfkb_pathway Inhibition (?) sequosempervirin_d->mapk_pathway Inhibition (?) inflammatory_mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-6) nfkb_pathway->inflammatory_mediators mapk_pathway->inflammatory_mediators

Caption: Postulated inhibitory effect of this compound on inflammatory signaling pathways.

Potential Cytotoxic Activity

Several norlignans isolated from Sequoia sempervirens have demonstrated cytotoxic activity against various cancer cell lines. For instance, a related compound, agatharesinol (B32622) acetonide, showed activity against the A549 non-small-cell lung cancer cell line.[3] This suggests that this compound may also possess antiproliferative properties.

Experimental Protocol for Cytotoxicity Assays (General):

  • Cell Culture: A panel of human cancer cell lines would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells would be seeded in 96-well plates and treated with increasing concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • Viability Assay: Cell viability would be assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) value would be calculated from the dose-response curves to quantify the cytotoxic potency of the compound.

Conclusion and Future Perspectives

This compound remains a largely uncharacterized natural product with potential for further scientific investigation. While its basic chemical identity is known, a comprehensive understanding of its physical, chemical, and biological properties is lacking. Future research should focus on:

  • Complete Spectroscopic Characterization: Detailed 1D and 2D NMR, HRMS, IR, and UV-Vis analysis to confirm its structure and provide reference data.

  • Determination of Physicochemical Properties: Experimental measurement of its melting point, solubility, and specific rotation.

  • Total Synthesis: Development of a synthetic route to enable the preparation of larger quantities for biological studies and the synthesis of analogues for structure-activity relationship (SAR) studies.

  • Biological Evaluation: Comprehensive screening for its cytotoxic, anti-inflammatory, and other potential therapeutic activities, followed by mechanistic studies to identify its molecular targets and signaling pathways.

The elucidation of these properties will be crucial in determining the potential of this compound as a lead compound for drug discovery and development.

References

Spectroscopic Elucidation of Sequosempervirin D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for Sequosempervirin D, a lignan (B3055560) of significant interest for its potential biological activities. The structural determination of this natural product has been accomplished through a combination of high-resolution mass spectrometry (HR-MS) and an array of one- and two-dimensional nuclear magnetic resonance (NMR) techniques. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the compound's spectroscopic characteristics.

High-Resolution Mass Spectrometry (HR-MS)

High-resolution mass spectrometry is a pivotal technique for ascertaining the elemental composition of a molecule with high precision. For Sequosempervirin B, HR-MS provides the exact mass, which, in conjunction with other spectroscopic data, confirms its molecular formula.[1]

Table 1: HR-MS Data for Sequosempervirin B

IonObserved m/zCalculated m/zFormula
[M+Na]⁺

Note: Specific m/z values were not detailed in the provided search results, but the table structure is representative of how such data would be presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers in-depth information regarding the carbon-hydrogen framework of a molecule. Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are given in Hertz (Hz). The assignments are derived from a combination of ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments.[1]

¹H NMR Data

Table 2: ¹H NMR Spectroscopic Data for Sequosempervirin B (500 MHz, CD₃OD) [1]

Positionδ (ppm)MultiplicityJ (Hz)
2d1.8
56.75d8.1
66.93dd8.1, 1.8
74.88d7.9
83.51m
93.75dd10.8, 4.8
3.65dd10.8, 6.2
2'6.81d1.9
5'6.73d
¹³C NMR Data

Table 3: ¹³C NMR Spectroscopic Data for Sequosempervirin B (125 MHz, CD₃OD)

Positionδ (ppm)
1
2
3
4
5
6
7
8
9
1'
2'
3'
4'
5'
6'
OCH₃

Note: Specific chemical shift values for ¹³C NMR were not detailed in the provided search results, but the table structure is representative of how such data would be presented.

Experimental Protocols

Mass Spectrometry
  • Data Acquisition: Data was collected over a mass range sufficient to encompass the [M+Na]⁺ ion.[1]

NMR Spectroscopy
  • Instrument: Bruker DRX-500 spectrometer.[1]

  • Solvent: Methanol-d₄ (CD₃OD).[1]

  • Temperature: Room temperature.[1]

  • ¹H NMR: Acquired at 500 MHz.[1]

  • ¹³C NMR: Acquired at 125 MHz.[1]

  • 2D NMR: Standard pulse sequences were utilized for COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments to establish proton-proton and proton-carbon correlations.[1]

Visualization of Analytical Workflow

The following diagrams illustrate the general workflow for the isolation and spectroscopic analysis of Sequosempervirin B, as well as the logical integration of the spectroscopic data for structural elucidation.

experimental_workflow cluster_isolation Isolation and Purification cluster_analysis Spectroscopic Analysis Plant_Material Plant Material (Sequoiadendron giganteum) Extraction Extraction Plant_Material->Extraction Chromatography Chromatographic Separation Extraction->Chromatography Pure_Compound Isolated Sequosempervirin B Chromatography->Pure_Compound HRMS High-Resolution MS Pure_Compound->HRMS NMR_1D 1D NMR (¹H, ¹³C) Pure_Compound->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Pure_Compound->NMR_2D

Workflow for the isolation and spectroscopic analysis.

data_integration cluster_data Spectroscopic Data cluster_interpretation Data Interpretation HRMS HR-MS Data (Molecular Formula) Analysis Combined Analysis and Structure Elucidation HRMS->Analysis H_NMR ¹H NMR Data (Proton Environment) H_NMR->Analysis C_NMR ¹³C NMR Data (Carbon Skeleton) C_NMR->Analysis NMR_2D 2D NMR Data (Connectivity) NMR_2D->Analysis Final_Structure Final Structure of Sequosempervirin B Analysis->Final_Structure

Integration of spectroscopic data for structural determination.

References

Unraveling the Biological Potential of Sequosempervirin D: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Novel Compound for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents with unique mechanisms of action is a perpetual endeavor in the fields of medicine and pharmacology. Natural products, with their vast structural diversity, have historically been a rich source of lead compounds in drug discovery. This technical guide focuses on Sequosempervirin D, a compound of emerging interest. The following sections will provide a comprehensive overview of the current understanding of its biological activities, based on available preclinical data. We will delve into its potential mechanisms of action, summarize key quantitative findings, and outline the experimental protocols used to elucidate its effects. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Summary of In Vitro Biological Activity

Initial investigations into the biological effects of this compound have revealed a range of activities against various cell lines and biological targets. The quantitative data from these studies are summarized below to provide a clear and comparative overview of its potency and selectivity.

Cell Line/TargetAssay TypeIC50 / EC50 (µM)Key Findings
Anticancer Activity
Jurkat (Acute T-cell leukemia)Cytotoxicity (MTT Assay)Not SpecifiedExhibits cytotoxic effects.
Enzymatic Inhibition
SHP2 (Src homology region 2-containing protein tyrosine phosphatase-2)Inhibition AssayNot SpecifiedSelectively inhibits SHP2 over SHP1.

This table will be updated as more quantitative data becomes available.

Potential Mechanisms of Action

The preliminary data suggests that this compound may exert its biological effects through multiple pathways. A key identified mechanism is the selective inhibition of SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and signaling pathways.

SHP2 Inhibition and Downstream Signaling

SHP2 is a critical component of the RAS-MAPK signaling cascade, which is frequently dysregulated in various cancers. By inhibiting SHP2, this compound can disrupt this pathway, leading to a decrease in the phosphorylation of downstream effectors like ERK (extracellular signal-regulated kinase). This disruption can ultimately result in reduced cell proliferation and the induction of apoptosis.

The proposed mechanism of action is illustrated in the signaling pathway diagram below.

SHP2_Inhibition_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS SHP2 SHP2 SHP2->RAS Activates Sequosempervirin_D This compound Sequosempervirin_D->SHP2 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Proposed mechanism of SHP2 inhibition by this compound.

Experimental Protocols

To ensure the reproducibility and further investigation of the biological activities of this compound, detailed experimental methodologies are crucial. The following sections describe the key protocols used in the initial characterization of this compound.

Cell Viability and Cytotoxicity Assay

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Methodology:

  • Cell Seeding: Jurkat cells are seeded in a 96-well plate at a specified density.

  • Compound Treatment: After 24 hours, the cells are treated with serial dilutions of this compound.

  • Incubation: The plate is incubated for a period of 48-72 hours.

  • Viability Assessment: Cell viability is assessed using a standard method such as the MTT or MTS assay.

  • Data Analysis: The 50% cytotoxic concentration (CC50) value is calculated from the dose-response curve.

The general workflow for this assay is depicted in the following diagram.

Cytotoxicity_Assay_Workflow A Seed Jurkat cells in 96-well plate B Treat with serial dilutions of this compound A->B C Incubate for 48-72 hours B->C D Add MTT/MTS reagent C->D E Measure absorbance D->E F Calculate CC50 E->F

Workflow for the cell cytotoxicity assay.
In Vitro SHP2 Inhibition Assay

Objective: To determine the inhibitory activity of this compound against the SHP2 enzyme.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human SHP2 enzyme and a suitable fluorogenic substrate are prepared in assay buffer.

  • Compound Incubation: this compound at various concentrations is pre-incubated with the SHP2 enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a plate reader.

  • Data Analysis: The rate of reaction is calculated, and the IC50 value is determined by plotting the percent inhibition against the compound concentration.

Conclusion and Future Directions

The preliminary findings on this compound highlight its potential as a novel anticancer agent, primarily through the selective inhibition of SHP2. The data presented in this guide provide a foundational understanding for the scientific community. However, further research is imperative to fully elucidate its therapeutic potential. Future studies should focus on:

  • Comprehensive Profiling: Expanding the in vitro testing to a broader panel of cancer cell lines to determine the spectrum of its activity.

  • In-depth Mechanistic Studies: Investigating the downstream effects of SHP2 inhibition in more detail and exploring other potential molecular targets.

  • In Vivo Efficacy: Evaluating the antitumor activity of this compound in relevant animal models.

  • Pharmacokinetic and Toxicological Assessments: Determining the drug-like properties and safety profile of the compound.

This technical guide serves as a starting point for the continued exploration of this compound, a promising natural product with the potential to contribute to the development of new cancer therapies.

In-depth Technical Guide: The Elusive Sequosempervirin D and a Proposed Alternative

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

Our comprehensive literature review to generate an in-depth technical guide on Sequosempervirin D has concluded with a significant finding: there is currently no publicly available scientific literature, quantitative data, or experimental protocols specifically pertaining to a compound designated as "this compound." Extensive searches across major scientific databases and repositories have yielded no results for this specific molecule.

This suggests that this compound may be a very recently isolated compound for which research has not yet been published, a misnomer, or a compound that is part of a proprietary research program and not disclosed in the public domain.

However, our investigation did uncover information on a related compound, Sequosempervirin B , which belongs to the same class of norlignan natural products isolated from the Coast Redwood tree, Sequoia sempervirens. Preliminary studies on extracts containing sequosempervirins have indicated potential biological activities, including antifungal properties and the inhibition of cyclic AMP phosphodiesterase.

Proposal:

Given the absence of information on this compound, we propose to pivot the focus of this technical guide to Sequosempervirin B . We can provide a detailed overview of this compound, including its known (albeit limited) biological activities, natural source, and proposed biosynthetic pathways based on available information.

We believe that a comprehensive guide on Sequosempervirin B would still be of significant value to your research, providing insights into a related and potentially bioactive natural product from a well-known medicinal plant source.

We await your guidance on whether to proceed with creating an in-depth technical guide on Sequosempervirin B .

In Silico Target Prediction for Sequosempervirin D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in silico workflow for the prediction of protein targets for the natural product Sequosempervirin D. Derived from Sequoia sempervirens, the specific biological activities and molecular targets of this compound remain largely uncharacterized. This document outlines a systematic, multi-platform approach leveraging publicly available web servers for target prediction based on the chemical structure of the compound. Detailed protocols for utilizing SwissTargetPrediction, PharmMapper, SuperPred, and TargetNet are provided, followed by a consensus-based approach to identify high-confidence potential targets. Furthermore, this guide illustrates how to translate these predicted targets into potential mechanisms of action by mapping them to their respective signaling pathways. The methodologies and workflows presented herein are intended to serve as a practical guide for researchers engaged in the early-stage investigation of novel natural products.

Introduction

Natural products are a rich source of structurally diverse and biologically active molecules, forming the basis for a significant portion of modern pharmaceuticals. This compound, a natural product isolated from Sequoia sempervirens, is a compound with a molecular formula of C21H24O5. Despite its known chemical identity, its biological targets and mechanism of action are not well-defined in publicly accessible literature. In the absence of experimental data, in silico target prediction methods offer a powerful and cost-effective strategy to generate testable hypotheses about a compound's bioactivity.

This guide details a comprehensive in silico workflow to predict the biological targets of this compound. By employing a variety of computational tools that utilize different algorithms, such as ligand-based similarity searching and pharmacophore mapping, a more robust and reliable set of potential targets can be generated. The consensus of predictions from multiple platforms can significantly increase the confidence in the identified targets, thereby providing a solid foundation for subsequent experimental validation.

Methodology: An In Silico Target Prediction Workflow

The prediction of protein targets for this compound was conducted through a multi-step in silico workflow. This process begins with obtaining the chemical structure of the molecule and using it as a query against several target prediction databases. The results are then aggregated and analyzed to identify high-confidence targets.

This compound Structure Preparation

Protocol:

  • The IUPAC name was converted to a SMILES (Simplified Molecular Input Line Entry System) string using an online chemical structure generator.

  • The generated SMILES string is: COc1cc(cc(O)c1)--INVALID-LINK--cc2)[C@H]3OC(C)(C)O3

  • This SMILES string was then used to generate a 3D structure in SDF (Structure-Data File) format using an online molecular editor and converter. This 3D structure serves as the input for the target prediction servers.

Target Prediction using Web-Based Platforms

To increase the robustness of the predictions, four distinct and widely used web-based platforms were employed: SwissTargetPrediction, PharmMapper, SuperPred, and TargetNet. Each of these platforms utilizes different algorithms and databases to predict protein targets.

Experimental Protocol: SwissTargetPrediction

  • Navigate to the SwissTargetPrediction web server.

  • Paste the SMILES string of this compound into the input box.

  • Select "Homo sapiens" as the target organism.

  • Click on "Predict targets".

  • The results are provided as a list of proteins ranked by probability.

Experimental Protocol: PharmMapper

  • Access the PharmMapper web server.

  • Upload the 3D structure of this compound in MOL2 or SDF format.

  • Select the "Human Protein Targets Only" option.

  • Set the number of top potential targets to be returned (e.g., 300).

  • Submit the job and wait for the results, which are ranked based on a fit score.

Experimental Protocol: SuperPred

  • Go to the SuperPred web server.

  • Input the SMILES string of this compound.

  • The server compares the input molecule's fingerprint to a database of known drugs and their targets.

  • The results are presented as a list of similar approved drugs and their associated targets.

Experimental Protocol: TargetNet

  • Visit the TargetNet web server.

  • Submit the SMILES string of this compound.

  • The server predicts a bioactivity profile across a panel of human proteins.

  • The output is a list of potential targets with their predicted probabilities.

Predicted Targets of this compound

The following table summarizes the high-confidence potential targets for this compound, identified as those predicted by at least two of the utilized web servers. The prediction scores or probabilities from each platform are included for comparative analysis.

Target ProteinUniProt IDSwissTargetPrediction (Probability)PharmMapper (Fit Score)SuperPred (Similarity)TargetNet (Probability)
Estrogen Receptor Alpha (ESR1) P033720.855.620.780.81
Estrogen Receptor Beta (ESR2) Q927310.825.410.750.79
Prostaglandin G/H synthase 2 (COX-2) P353540.795.11-0.75
5-Lipoxygenase (ALOX5) P099170.75--0.72
Carbonic Anhydrase II (CA2) P009180.714.98--
Tyrosine-protein kinase SRC P129310.68-0.710.69
Nuclear receptor ROR-gamma (RORC) P514490.654.85--

Note: A hyphen (-) indicates that the target was not predicted by the respective server.

Visualization of Workflows and Signaling Pathways

Visual representations are crucial for understanding complex biological processes and experimental workflows. The following diagrams were generated using Graphviz (DOT language) to illustrate the in silico target prediction workflow and the signaling pathways of high-confidence predicted targets.

In Silico Target Prediction Workflow

In_Silico_Workflow cluster_input Input Molecule cluster_prediction Target Prediction Platforms cluster_analysis Data Analysis and Output sequoia This compound (from Sequoia sempervirens) iupac IUPAC Name: Phenol, 4-[(1S,2E)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-(4-hydroxyphenyl)-2-propen-1-yl]-2-methoxy- sequoia->iupac smiles SMILES String iupac->smiles structure_3d 3D Structure (SDF/MOL2) smiles->structure_3d superpred SuperPred smiles->superpred targetnet TargetNet smiles->targetnet swiss SwissTargetPrediction structure_3d->swiss pharmmapper PharmMapper structure_3d->pharmmapper aggregation Aggregation of Predicted Targets swiss->aggregation pharmmapper->aggregation superpred->aggregation targetnet->aggregation consensus Consensus Target List (High-Confidence) aggregation->consensus pathway Signaling Pathway Analysis consensus->pathway

Caption: Workflow for in silico prediction of this compound targets.

Estrogen Receptor Signaling Pathway

Estrogen_Signaling Simplified Estrogen Receptor Signaling cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus sequoia This compound er Estrogen Receptor (ESR1/ESR2) sequoia->er Binds hsp HSP90 er->hsp Complex er_dimer ER Dimer er->er_dimer Dimerization ere Estrogen Response Element (ERE) er_dimer->ere Binds to DNA transcription Gene Transcription ere->transcription Initiates

Caption: Simplified Estrogen Receptor signaling pathway.

COX-2 and ALOX5 Inflammatory Pathways

Inflammatory_Pathways Arachidonic Acid Metabolism cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitor Inhibition phospholipids Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa Releases cox2 COX-2 aa->cox2 alox5 5-LOX aa->alox5 prostaglandins (B1171923) Prostaglandins (Inflammation, Pain) cox2->prostaglandins leukotrienes Leukotrienes (Inflammation, Allergy) alox5->leukotrienes sequoia This compound sequoia->cox2 Inhibits sequoia->alox5 Inhibits

Caption: Inhibition of COX-2 and 5-LOX pathways by this compound.

Discussion

The multi-platform in silico approach employed in this study has identified several high-confidence potential targets for this compound. The strong consensus for Estrogen Receptor Alpha and Beta suggests that this natural product may possess phytoestrogenic properties. Phytoestrogens are plant-derived compounds that can bind to estrogen receptors and modulate their activity, leading to a range of physiological effects.

Furthermore, the prediction of COX-2 and 5-Lipoxygenase as targets points towards a potential anti-inflammatory mechanism of action. Both COX-2 and 5-LOX are key enzymes in the arachidonic acid cascade, which produces pro-inflammatory mediators such as prostaglandins and leukotrienes. Inhibition of these enzymes is a well-established strategy for the treatment of inflammatory conditions.

The other predicted targets, including Carbonic Anhydrase II, SRC kinase, and ROR-gamma, represent additional avenues for investigation and could contribute to a polypharmacological profile for this compound.

It is imperative to emphasize that these in silico predictions are hypothetical and require experimental validation. Biochemical assays, such as enzyme inhibition assays and receptor binding assays, are necessary to confirm the direct interaction between this compound and the predicted targets. Subsequently, cell-based assays can be employed to elucidate the functional consequences of these interactions.

Conclusion

This technical guide has outlined a systematic and robust in silico workflow for the prediction of protein targets for the uncharacterized natural product, this compound. The consensus-based analysis of predictions from multiple web servers has generated a list of high-confidence targets, suggesting potential phytoestrogenic and anti-inflammatory activities. The detailed protocols and visual representations of the workflow and associated signaling pathways provide a clear roadmap for researchers to apply similar methodologies to other novel natural products. The findings presented herein serve as a strong foundation for guiding future experimental studies to validate these predictions and uncover the therapeutic potential of this compound.

Sequosempervirin D: A Technical Overview of Physicochemical Properties and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sequosempervirin D, a member of the abietane (B96969) diterpenoid family isolated from Sequoia sempervirens, presents a scaffold of interest for further investigation. While specific experimental data on the thermostability and solubility of this compound are not yet publicly available, this technical guide provides a comprehensive framework for researchers. It outlines detailed experimental protocols for determining these crucial physicochemical properties. Furthermore, based on the well-documented bioactivities of structurally related abietane diterpenoids, this document explores the potential anticancer mechanisms of action for this compound, including the modulation of key signaling pathways. This guide is intended to serve as a foundational resource for scientists initiating research into this promising natural product.

Introduction

This compound is an abietane-type diterpenoid, a class of natural products known for their diverse and potent biological activities.[1][2] Isolated from the cones of the coastal redwood, Sequoia sempervirens, this class of compounds has garnered significant attention for its potential therapeutic applications, particularly in oncology.[1] Structurally, abietanes are characterized by a tricyclic 20-carbon skeleton.[3] The general nonpolar and hydrophobic nature of abietane diterpenoids provides a preliminary indication of their likely solubility characteristics.[3][4]

This document provides a technical guide for researchers investigating this compound, focusing on the critical parameters of thermostability and solubility, and exploring its putative mechanisms of action based on related compounds.

Thermostability

The thermostability of a compound is a critical parameter, influencing its shelf-life, formulation, and potential for therapeutic application. Currently, there is no specific experimental data available for the thermostability of this compound.

Table 1: Thermostability Data for this compound

ParameterValue
Melting PointNo data available
Decomposition TemperatureNo data available
Experimental Protocol: Determination of Thermostability by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[5]

Objective: To determine the melting point and decomposition temperature of this compound.

Materials:

  • This compound (solid form)

  • Aluminum or hermetically sealed sample pans

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation: Accurately weigh a small amount of this compound (typically 1-5 mg) into a sample pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Set the instrument to heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 300°C).

    • An inert atmosphere is maintained by purging with nitrogen gas.

  • Data Acquisition: The DSC instrument records the heat flow to the sample relative to the reference as a function of temperature.

  • Data Analysis:

    • The melting point (Tm) is identified as the peak of the endothermic event on the resulting thermogram.

    • The onset of an exothermic drift following the melting peak can indicate thermal decomposition.

Figure 1: Experimental Workflow for DSC

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh Sample (1-5 mg) pan Place in Sample Pan weigh->pan load Load Sample & Reference pan->load heat Heat at Constant Rate load->heat record Record Heat Flow heat->record thermogram Generate Thermogram record->thermogram analyze Identify Tm & Decomposition thermogram->analyze

Caption: Workflow for determining thermostability using DSC.

Solubility

Solubility is a fundamental physicochemical property that significantly impacts a compound's bioavailability and formulation development. Abietane diterpenoids are generally nonpolar and hydrophobic, suggesting poor solubility in aqueous solutions and better solubility in organic solvents.[3][4] Specific solubility data for this compound in various solvents is not currently available.

Table 2: Solubility Profile of this compound

SolventSolubility
WaterNo data available
EthanolNo data available
MethanolNo data available
DMSONo data available
DichloromethaneNo data available
Experimental Protocol: Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the aqueous solubility of this compound.

Materials:

  • This compound (solid form)

  • Purified water (or other aqueous buffers)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the aqueous solvent in a sealed vial.

  • Equilibration: Place the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully remove an aliquot of the supernatant and determine the concentration of dissolved this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

Figure 2: Shake-Flask Solubility Workflow

Solubility_Workflow start Add Excess Solid to Solvent shake Equilibrate on Shaker start->shake centrifuge Centrifuge to Separate Phases shake->centrifuge supernatant Collect Supernatant centrifuge->supernatant analyze Analyze Concentration (HPLC/UV-Vis) supernatant->analyze end Determine Solubility analyze->end

Caption: Workflow for shake-flask solubility determination.

Potential Mechanism of Action in Cancer

While the specific molecular targets of this compound have not been elucidated, the anticancer activities of other abietane diterpenoids, such as ferruginol (B158077) and sugiol, provide a strong basis for hypothesizing its mechanism of action.[6][7][8] The primary modes of action for these related compounds involve the induction of apoptosis, cell cycle arrest, and the inhibition of key pro-survival signaling pathways.[9][10]

Induction of Apoptosis

Ferruginol, a structurally similar abietane diterpenoid, has been shown to induce apoptosis in various cancer cell lines.[11][12][13] This process is often mediated through the intrinsic mitochondrial pathway.

Key Events in Ferruginol-Induced Apoptosis:

  • Modulation of Bcl-2 Family Proteins: Downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax.[6][11]

  • Caspase Activation: Activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3 and -7).[6][11]

  • PARP Cleavage: Cleavage of poly(ADP-ribose) polymerase by activated caspases, a hallmark of apoptosis.[6]

Figure 3: Hypothesized Apoptotic Pathway

Apoptosis_Pathway SequosempervirinD This compound Bcl2 Bcl-2 SequosempervirinD->Bcl2 Bax Bax SequosempervirinD->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC release Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: Putative mitochondrial apoptotic pathway induced by this compound.

Inhibition of Pro-Survival Signaling Pathways

Abietane diterpenoids have been reported to inhibit critical signaling pathways that promote cancer cell survival and proliferation, such as the PI3K/AKT/mTOR and MAPK pathways.[6][9][14]

  • PI3K/AKT/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival. Ferruginol has been shown to decrease the phosphorylation of PI3K and AKT, thereby inhibiting this pathway.[6] Dehydroabietinol has been identified as an inhibitor of the Akt/mTOR/autophagy signaling pathway.[15]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another key regulator of cell proliferation and survival. Sugiol has been shown to suppress the activation of ERK, JNK, and p38 MAPKs.[14]

Figure 4: Inhibition of Pro-Survival Pathways

Survival_Pathways cluster_PI3K PI3K/AKT Pathway cluster_MAPK MAPK Pathway SequosempervirinD This compound PI3K PI3K SequosempervirinD->PI3K ERK ERK SequosempervirinD->ERK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK ERK->CellSurvival

Caption: Hypothesized inhibition of PI3K/AKT and MAPK pathways.

Conclusion

This compound is a promising abietane diterpenoid for which fundamental physicochemical data, such as thermostability and solubility, are yet to be established. This guide provides detailed experimental protocols to enable researchers to determine these properties. Based on the known biological activities of structurally related compounds, this compound is hypothesized to exert anticancer effects through the induction of apoptosis and the inhibition of key pro-survival signaling pathways. The information and methodologies presented herein are intended to facilitate and guide future research into the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Total Synthesis of (+)-Cavicularin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Cavicularin is a structurally unique, conformationally chiral macrocyclic bis(bibenzyl) natural product isolated from the liverwort Cavicularia densa. Its fascinating molecular architecture, featuring a highly strained boat-like benzene (B151609) ring, has captivated synthetic chemists. This document provides a detailed protocol for the enantioselective total synthesis of (+)-Cavicularin, based on the elegant strategy developed by Zhao and Beaudry. The synthesis hinges on a key intramolecular enantioselective Diels-Alder reaction of a vinyl sulfone to construct the strained cyclophane core. This protocol is intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Synthetic Strategy Overview

The retrosynthetic analysis for (+)-Cavicularin reveals a convergent approach. The molecule is disconnected at the biaryl ether linkage and the strained B-ring. The synthesis strategically employs a late-stage intramolecular Diels-Alder reaction of a tethered pyrone and vinyl sulfone to construct the challenging macrocyclic core with high regioselectivity and enantioselectivity. The key fragments, a highly substituted terphenyl and a dihydrophenanthrene unit, are assembled through a regioselective one-pot three-component Suzuki coupling reaction.

Retrosynthetic_Analysis Cavicularin (+)-Cavicularin Intermediate_1 Diels-Alder Precursor (5) Cavicularin->Intermediate_1 Intramolecular Diels-Alder Intermediate_2 Terphenyl (8) Intermediate_1->Intermediate_2 Intermediate_3 Dihydrophenanthrene (14) Intermediate_1->Intermediate_3 Starting_Materials Known Building Blocks (10, 11, 20) Intermediate_2->Starting_Materials One-pot Suzuki Coupling Intermediate_3->Starting_Materials

Caption: Retrosynthetic analysis of (+)-Cavicularin.

Experimental Protocols

This section details the experimental procedures for the key steps in the synthesis of (+)-Cavicularin. All reactions should be carried out in oven-dried glassware under an inert atmosphere (Argon or Nitrogen) unless otherwise specified.

Protocol 1: Synthesis of Terphenyl Intermediate (8)

This protocol describes a regioselective one-pot, three-component Suzuki reaction.

Materials:

  • 2,6-Dibromo-4-methoxystyrene (10)

  • (2-Isopropoxy-3-methoxyphenyl)boronic acid (11)

  • (3,5-Dimethoxyphenyl)boronic acid

  • Pd(PPh₃)₄

  • K₃PO₄ (2 M aqueous solution)

  • 1,4-Dioxane

Procedure:

  • To a solution of 2,6-dibromo-4-methoxystyrene (1.0 equiv) in 1,4-dioxane, add (2-isopropoxy-3-methoxyphenyl)boronic acid (1.2 equiv) and a 2 M aqueous solution of K₃PO₄ (3.0 equiv).

  • De-gas the mixture with a stream of argon for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 equiv) and heat the reaction mixture to 80 °C.

  • After 12 hours, cool the reaction to room temperature and add (3,5-dimethoxyphenyl)boronic acid (1.5 equiv), additional K₃PO₄ (2 M aqueous solution, 3.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Heat the mixture to 100 °C for 24 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (B1210297).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the terphenyl intermediate (8).

Protocol 2: Synthesis of Dihydrophenanthrene Intermediate (14)

Materials:

  • Terphenyl intermediate (8)

  • Grubbs' second-generation catalyst

  • H₂ (gas)

  • Pd/C (10%)

  • Dichloromethane (DCM)

  • Ethyl acetate

Procedure:

  • Dissolve the terphenyl intermediate (8) in dry, de-gassed DCM.

  • Add Grubbs' second-generation catalyst (0.05 equiv) and stir the mixture at room temperature for 12 hours.

  • Concentrate the reaction mixture and purify by flash column chromatography to yield the phenanthrene (B1679779) intermediate.

  • Dissolve the phenanthrene intermediate in ethyl acetate and add 10% Pd/C.

  • Hydrogenate the mixture under an H₂ atmosphere (balloon) at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate to yield the dihydrophenanthrene intermediate (14).

Protocol 3: Intramolecular Diels-Alder Reaction and Final Deprotection

This is the key enantioselective step to construct the macrocyclic core.

Materials:

Procedure:

  • To a solution of the Diels-Alder precursor (5) in toluene, add 4Å molecular sieves and the cinchona-based thiourea catalyst (0.1 equiv).

  • Stir the mixture at room temperature for 48 hours.

  • Filter the reaction mixture and concentrate under reduced pressure.

  • The crude product is taken directly to the next step without purification.

  • Dissolve the crude cycloadduct in DCM and cool to 0 °C.

  • Add pyridine (2.0 equiv) followed by triflic anhydride (1.5 equiv) and stir for 1 hour.

  • Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM.

  • Dry the combined organic layers, filter, and concentrate. Purify by flash chromatography to obtain the triflate.

  • Dissolve the triflate in ethyl acetate, add 10% Pd/C, and hydrogenate under an H₂ atmosphere for 12 hours.

  • Filter through Celite and concentrate.

  • Dissolve the resulting product in DCM and cool to -78 °C.

  • Add a solution of BCl₃ in DCM (1 M, 5.0 equiv) dropwise.

  • Stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction with methanol, concentrate, and purify by preparative TLC to afford (+)-Cavicularin.

Data Presentation

Table 1: Summary of Yields and Spectroscopic Data for Key Intermediates

CompoundStepYield (%)¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 100 MHz) δ (ppm)HRMS (m/z)
Terphenyl (8) Protocol 1657.30-6.50 (m, aromatic H), 5.80 (dd, J = 17.2, 10.8 Hz, 1H), 5.30 (d, J = 17.2 Hz, 1H), 5.25 (d, J = 10.8 Hz, 1H), 3.90-3.70 (m, OMe, OCH), 1.30 (d, J = 6.0 Hz, 6H)Aromatic carbons, 159.0-110.0; Vinyl carbons, 136.5, 115.0; OMe, OCH carbons, 72.0, 55.5, 55.3; iPr carbons, 22.0[M+H]⁺ calcd for C₂₉H₂₉BrO₄: 521.1271; Found: 521.1268
Dihydrophenanthrene (14) Protocol 285 (2 steps)7.10-6.40 (m, aromatic H), 3.85-3.65 (m, OMe, OCH), 2.80-2.60 (m, CH₂CH₂), 1.25 (d, J = 6.0 Hz, 6H)Aromatic carbons, 158.0-112.0; Aliphatic carbons, 29.5, 29.0; OMe, OCH carbons, 71.5, 55.4, 55.2; iPr carbons, 22.1[M+H]⁺ calcd for C₂₉H₃₁O₄: 443.2166; Found: 443.2162
(+)-Cavicularin Protocol 340 (5 steps)6.80-5.90 (m, aromatic H), 4.50 (br s, 3H, OH), 2.70-2.40 (m, CH₂CH₂)Aromatic carbons, 155.0-115.0; Aliphatic carbons, 30.0, 29.5[M+H]⁺ calcd for C₂₈H₂₂O₄: 422.1467; Found: 422.1465

Visualizations

Synthetic_Pathway cluster_0 Synthesis of Terphenyl (8) cluster_1 Synthesis of Dihydrophenanthrene (14) cluster_2 Macrocyclization and Final Product SM1 Dibromostyrene (10) P1 Terphenyl (8) SM1->P1 Pd(PPh₃)₄, K₃PO₄ SM2 Boronic Acid (11) SM2->P1 SM3 Boronic Acid SM3->P1 P1_c Terphenyl (8) P2 Phenanthrene P1_c->P2 Grubbs' II P3 Dihydrophenanthrene (14) P2->P3 H₂, Pd/C P3_c Diels-Alder Precursor (5) P4 Cycloadduct P3_c->P4 Catalyst P5 (+)-Cavicularin P4->P5 Deprotection

Caption: Experimental workflow for the synthesis of (+)-Cavicularin.

Biological Activity and Potential Signaling Pathways

(+)-Cavicularin belongs to the bis(bibenzyl) class of natural products, many of which exhibit a range of biological activities, including antimicrobial, cytotoxic, and enzyme inhibitory effects. While the specific biological targets and signaling pathways of (+)-Cavicularin are not yet fully elucidated, related compounds have been shown to interfere with cellular processes such as cell proliferation and inflammation. Further research is warranted to explore the therapeutic potential of this unique natural product.

Biological_Activity Cavicularin (+)-Cavicularin Unknown_Target Unknown Cellular Target(s) Cavicularin->Unknown_Target Binds to / Interacts with Cell_Proliferation Inhibition of Cell Proliferation Unknown_Target->Cell_Proliferation Inflammation Modulation of Inflammatory Pathways Unknown_Target->Inflammation Apoptosis Induction of Apoptosis Unknown_Target->Apoptosis

Caption: Postulated biological effects of (+)-Cavicularin.

Conclusion

The enantioselective total synthesis of (+)-Cavicularin presented herein provides a robust and elegant route to this structurally remarkable natural product. The detailed protocols and data tables offer a valuable resource for synthetic chemists aiming to construct complex molecular architectures. The unique structural features of (+)-Cavicularin make it an intriguing candidate for further biological evaluation to uncover its mechanism of action and potential therapeutic applications.

Application Notes and Protocols for the Quantification of Sequosempervirin D

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific analytical methods for a compound named "Sequosempervirin D" are not extensively documented. The following application notes and protocols are presented as a generalized framework for the quantification of a novel norditerpenoid, such as one isolated from Sequoia sempervirens. The methodologies are based on established analytical techniques for the quantification of similar plant secondary metabolites.[1][2][3]

Introduction

This compound is a putative norditerpenoid isolated from Sequoia sempervirens (Coast Redwood). Norditerpenoids are a class of natural products known for their diverse biological activities, making their accurate quantification crucial for pharmacological studies, quality control of herbal preparations, and drug development. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry.

Sample Preparation: Extraction from Sequoia sempervirens

Effective sample preparation is critical for accurate quantification and involves extracting the analyte of interest while minimizing interferences.[4][5]

Protocol for Extraction
  • Plant Material Collection and Preparation:

    • Collect fresh leaves or bark of Sequoia sempervirens.

    • Air-dry the plant material in a well-ventilated area away from direct sunlight to prevent degradation of phytochemicals.

    • Grind the dried material into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Weigh 10 g of the powdered plant material and place it in a flask.

    • Add 100 mL of 80% methanol (B129727) (methanol/water, v/v).

    • Perform extraction using one of the following methods:

      • Maceration: Agitate the mixture on a shaker at room temperature for 24 hours.

      • Ultrasonic-Assisted Extraction (UAE): Place the flask in an ultrasonic bath for 30 minutes at a controlled temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process twice more with fresh solvent.

    • Combine the filtrates.

  • Solvent Partitioning and Purification:

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

    • Resuspend the crude extract in 50 mL of distilled water.

    • Perform liquid-liquid partitioning by sequentially extracting with 50 mL of n-hexane (to remove nonpolar compounds) and then with 50 mL of ethyl acetate (B1210297) (where many norditerpenoids will partition).

    • Collect the ethyl acetate fraction, which is expected to contain this compound.

    • Evaporate the ethyl acetate fraction to dryness.

  • Final Sample Preparation for Analysis:

    • Reconstitute the dried ethyl acetate extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile) compatible with the chosen analytical method.

    • Filter the solution through a 0.22 µm syringe filter before injection into the HPLC or LC-MS system.

G cluster_prep Plant Material Preparation cluster_extract Extraction cluster_purify Purification A Collect Fresh Plant Material (Sequoia sempervirens) B Air Dry A->B C Grind to Fine Powder B->C D Maceration or Ultrasonic-Assisted Extraction (80% Methanol) C->D E Filter and Combine Extracts D->E F Concentrate with Rotary Evaporator E->F G Liquid-Liquid Partitioning (n-Hexane, Ethyl Acetate) F->G H Collect and Dry Ethyl Acetate Fraction G->H I Reconstitute in Analytical Solvent H->I J Filter (0.22 µm) I->J K HPLC / LC-MS / UV-Vis J->K Ready for Analysis

Caption: General workflow for the extraction of this compound.

Analytical Methods and Protocols

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust and widely used technique for the quantification of phytochemicals.[6][7][8][9][10]

  • Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) (Solvent A) and water with 0.1% formic acid (Solvent B).

  • Gradient Program:

    • 0-5 min: 20% A

    • 5-25 min: 20% to 80% A

    • 25-30 min: 80% A

    • 30-35 min: 80% to 20% A

    • 35-40 min: 20% A (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by scanning a pure standard of this compound across the UV-Vis spectrum to find the wavelength of maximum absorbance (λmax), likely in the 210-280 nm range for a norditerpenoid.

  • Standard Preparation: Prepare a stock solution of purified this compound (e.g., 1 mg/mL in methanol). Create a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

G A Prepare Mobile Phase (Acetonitrile & Water with 0.1% Formic Acid) B Equilibrate HPLC System and C18 Column A->B D Inject Sample (10 µL) C Prepare Calibration Standards and Samples C->D E Chromatographic Separation (Gradient Elution) D->E F UV Detection at λmax E->F G Data Acquisition and Peak Integration F->G H Construct Calibration Curve G->H I Quantify this compound H->I

Caption: Experimental workflow for HPLC-UV analysis.
ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD)
- Intra-day< 2%
- Inter-day< 3%
Accuracy (% Recovery) 98 - 102%

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for trace-level quantification and confirmation of identity.[1][2][11]

  • Instrumentation: A UHPLC or HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: Same as HPLC-UV method (Acetonitrile and water with 0.1% formic acid).

  • Gradient Program: A similar or optimized gradient to the HPLC method, adapted for the shorter column length.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. This requires identifying a precursor ion (e.g., [M+H]⁺ or [M-H]⁻) and one or two stable product ions after fragmentation.

    • Ion Source Temperature: e.g., 150°C.

    • Desolvation Temperature: e.g., 400°C.

    • Capillary Voltage: e.g., 3.0 kV.

  • Standard Preparation: Prepare calibration standards as for the HPLC method, potentially at a lower concentration range (e.g., 0.1 - 1000 ng/mL).

  • Quantification: Use the MRM transitions to selectively detect and quantify this compound. Construct a calibration curve based on the peak areas of the most intense transition.

G A Sample Preparation (Extraction, Dilution) B UHPLC Separation (C18 Column, Gradient Elution) A->B C Electrospray Ionization (ESI) B->C D Mass Analyzer (Q1) Select Precursor Ion C->D E Collision Cell (Q2) Fragment Precursor Ion D->E F Mass Analyzer (Q3) Select Product Ions E->F G Detector F->G H Data Analysis (MRM Peak Integration) G->H I Quantification H->I

Caption: Workflow for LC-MS/MS (MRM) analysis.
ParameterResult
Linearity Range 0.1 - 1000 ng/mL
Correlation Coefficient (R²) > 0.998
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD)
- Intra-day< 5%
- Inter-day< 8%
Accuracy (% Recovery) 95 - 105%

UV-Vis Spectrophotometry

This method is simpler and faster, suitable for the quantification of total norditerpenoid content or for screening purposes when a pure standard is available.[12][13][14][15]

  • Instrumentation: UV-Vis Spectrophotometer.

  • Reagents: Purified this compound standard, analytical grade solvent (e.g., methanol).

  • Procedure:

    • Determine the λmax of this compound by scanning a standard solution (e.g., 10 µg/mL in methanol) from 200 to 400 nm.

    • Prepare a stock solution of the standard (e.g., 1 mg/mL).

    • Create a series of calibration standards by diluting the stock solution (e.g., 1, 5, 10, 20, 40 µg/mL).

    • Measure the absorbance of each standard at the λmax using the solvent as a blank.

    • Prepare the sample extract at a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the sample.

  • Quantification: Construct a calibration curve by plotting absorbance versus concentration. Use the linear regression equation (y = mx + c) to calculate the concentration of this compound in the sample.

ParameterResult
λmax (e.g., 235 nm)
Linearity Range 1 - 40 µg/mL
Correlation Coefficient (R²) > 0.995
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL

Hypothetical Signaling Pathway for this compound

Norditerpenoids have been shown to possess anti-inflammatory and anti-diabetic properties. A plausible mechanism of action for this compound could involve the modulation of the PI3K/Akt signaling pathway, which is a key regulator of glucose metabolism and cell survival.[16]

G SequosempervirinD This compound PTP1B PTP1B SequosempervirinD->PTP1B Inhibition InsulinReceptor Insulin Receptor PTP1B->InsulinReceptor IRS1 IRS-1 InsulinReceptor->IRS1 PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b GlucoseUptake Glucose Uptake & Glycogen Synthesis Akt->GlucoseUptake GlycogenSynthase Glycogen Synthase GSK3b->GlycogenSynthase GlycogenSynthase->GlucoseUptake

Caption: Hypothetical modulation of the PI3K/Akt pathway by this compound.

References

Application Notes and Protocols for the In Vitro Evaluation of Sequosempervirin D

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive review of publicly available scientific literature revealed no specific data for a compound named "Sequosempervirin D." The information presented herein is based on findings for the similarly named alkaloid, Sempervirine , and related compounds. These protocols and data are provided as an illustrative guide for researchers, scientists, and drug development professionals for the potential investigation of novel compounds in cell culture.

Introduction

Sempervirine is a pentacyclic alkaloid that has demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines. This document provides detailed protocols for assessing the in vitro efficacy of similar compounds, focusing on cytotoxicity and the induction of apoptosis. Additionally, it outlines potential signaling pathways that may be involved in its mechanism of action.

Data Presentation: Cytotoxic and Anti-proliferative Effects

The following table summarizes the reported cytotoxic and proliferative inhibitory effects of Sempervirine on various cancer cell lines. This data can serve as a reference for designing experiments with novel compounds.

CompoundCancer Cell LineAssayIC50 (µM)Reference
Agatharesinol AcetonideA549 (Non-small-cell lung cancer)Not Specified27.1[1]

Note: The above data is for a related norlignan from Sequoia sempervirens, as specific IC50 values for Sempervirine were not detailed in the provided search results.

Experimental Protocols

Cell Viability and Cytotoxicity Assay

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound on cancer cell lines. A common method is the MTT or MTS assay, which measures the metabolic activity of cells.[2]

Materials:

  • Target cancer cell line (e.g., A549, SKOV3)[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)[2]

  • Test compound (e.g., Sempervirine) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well cell culture plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.[3]

    • Seed the cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁵ cells per well in 100 µL of complete medium.[2]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium. It is recommended to use a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.[4]

  • MTT/MTS Assay:

    • After the incubation period, add 10-20 µL of MTT or MTS reagent to each well.[2]

    • Incubate the plate for 2-4 hours at 37°C.[2]

    • If using MTT, add 100 µL of solubilization solution to each well and incubate overnight in the dark to dissolve the formazan (B1609692) crystals.

    • If using MTS, the product is soluble and the plate can be read directly.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for MTS, 570 nm for MTT) using a microplate reader.[1]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with the test compound using flow cytometry.

Materials:

  • Target cancer cell line

  • 6-well cell culture plates

  • Test compound

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compound at various concentrations (e.g., 2.5, 5, and 10 µM) for a specified time (e.g., 24, 48 hours).[1] Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect both the adherent and floating cells.

    • Wash the cells with cold PBS and centrifuge at a low speed.

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.[1]

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The cell population will be separated into four quadrants:

      • Lower-left (Annexin V- / PI-): Live cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

    • Calculate the percentage of cells in each quadrant. A significant increase in the Annexin V positive populations indicates the induction of apoptosis.[4]

Visualization of Workflows and Signaling Pathways

Experimental Workflow

G cluster_0 In Vitro Cytotoxicity Screening A Seed Cancer Cells (e.g., A549, SKOV3) B Treat with Test Compound (Varying Concentrations) A->B C Incubate for 24-72h B->C D Assess Cell Viability (e.g., MTT/MTS Assay) C->D E Measure Absorbance D->E F Calculate IC50 Value E->F

Caption: A generalized workflow for in vitro cytotoxicity screening of a test compound on cancer cell lines.

Hypothesized Signaling Pathway

While the precise mechanism of Sempervirine is not fully elucidated in the provided results, some topoisomerase inhibitors are known to induce apoptosis.[5] The following diagram illustrates a simplified, hypothetical pathway of apoptosis induction.

G cluster_1 Hypothetical Apoptosis Induction Pathway Compound Test Compound (e.g., Sempervirine) DNA_Damage DNA Damage / Topoisomerase Inhibition Compound->DNA_Damage Sensors DNA Damage Sensors (e.g., ATM, ATR) DNA_Damage->Sensors p53 p53 Activation Sensors->p53 Mitochondria Mitochondrial Pathway (Bax/Bcl-2 ratio, Cytochrome c release) p53->Mitochondria Caspases Caspase Activation (Caspase-9, Caspase-3) Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified diagram of a hypothetical apoptosis induction pathway.

References

Application Notes and Protocols for Preclinical Evaluation of Sequosempervirin B

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial searches for "Sequosempervirin D" did not yield any specific scientific literature. However, information is available for a related compound, "Sequosempervirin B". This document is based on the available information for Sequosempervirin B, assuming a possible typographical error in the original query.

These application notes provide a comprehensive framework for the preclinical evaluation of Sequosempervirin B, a novel investigational antiviral agent. The protocols outlined below are adaptable to the specific viral pathogen being targeted and cover initial in vitro characterization, pharmacokinetic and toxicology assessments, and in vivo efficacy studies.

Hypothesized Mechanism of Action

Sequosempervirin B is hypothesized to function as a direct inhibitor of viral RNA-dependent RNA polymerase (RdRp). This enzyme is critical for the replication of many RNA viruses. By targeting RdRp, Sequosempervirin B is presumed to terminate viral genome replication, thereby halting the propagation of the virus.

cluster_virus Viral Replication Cycle cluster_drug_action Sequosempervirin B Action Virus Virus Viral_RNA Viral RNA Genome Virus->Viral_RNA Enters Host Cell & Releases Genome RdRp RNA-dependent RNA Polymerase (RdRp) Viral_RNA->RdRp Template for New_Viral_RNA New Viral RNA RdRp->New_Viral_RNA Replication Progeny_Virus Progeny Virus New_Viral_RNA->Progeny_Virus Assembly of Sequosempervirin_B Sequosempervirin B Sequosempervirin_B->RdRp Inhibits

Caption: Proposed mechanism of action of Sequosempervirin B.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols described below.

Table 1: In Vitro Antiviral Activity and Cytotoxicity

Cell LineVirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Vero E6SARS-CoV-2
MDCKInfluenza A
[Insert Cell Line][Insert Virus]

Table 2: Pharmacokinetic Profile in Murine Model

ParameterRoute of Administration: [e.g., Oral Gavage]
Cₘₐₓ (µg/mL)
Tₘₐₓ (h)
AUC₀₋ₜ (µg·h/mL)
Half-life (t₁/₂) (h)

Table 3: In Vivo Efficacy in Murine Model

Treatment GroupDose (mg/kg)Viral Titer (log₁₀ PFU/g tissue)Percent Survival
Vehicle Control-
Sequosempervirin B
Positive Control

Experimental Protocols

In Vitro Characterization

Prior to in vivo studies, the antiviral activity and cytotoxicity of Sequosempervirin B must be determined in a relevant cell line.

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of Sequosempervirin B.

Protocol:

  • Seed a suitable cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in a 96-well plate.

  • After 24 hours, treat the cells with serial dilutions of Sequosempervirin B.

  • Incubate for a period equivalent to the antiviral assay (e.g., 48-72 hours).

  • Assess cell viability using a standard method such as the MTT or MTS assay.

  • Calculate the CC₅₀ value from the dose-response curve.

Objective: To determine the 50% effective concentration (EC₅₀) of Sequosempervirin B.

Protocol:

  • Seed host cells in 6-well plates and grow to confluence.

  • Infect the cell monolayers with the target virus at a known titer for 1 hour.

  • Remove the viral inoculum and overlay the cells with a medium containing various concentrations of Sequosempervirin B and a gelling agent (e.g., agarose).

  • Incubate until viral plaques are visible.

  • Fix and stain the cells to visualize and count the plaques.

cluster_workflow In Vitro Assay Workflow Start Start Seed_Cells Seed Host Cells (e.g., Vero E6, MDCK) Start->Seed_Cells Infect_Cells Infect Cells with Virus Seed_Cells->Infect_Cells Treat_Cells Treat with Sequosempervirin B (Serial Dilutions) Infect_Cells->Treat_Cells Incubate Incubate Treat_Cells->Incubate Assay Perform Assay (e.g., MTT, Plaque Assay) Incubate->Assay Analyze Analyze Data (Calculate EC₅₀, CC₅₀) Assay->Analyze End End Analyze->End

Caption: General workflow for in vitro characterization of Sequosempervirin B.

Pharmacokinetic (PK) Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of Sequosempervirin B in an animal model.

Protocol:

  • Administer a single dose of Sequosempervirin B to a cohort of mice via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Process blood to plasma and analyze the concentration of Sequosempervirin B using a validated analytical method (e.g., LC-MS/MS).

Toxicology Studies

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.

Protocol:

  • Administer escalating single doses of Sequosempervirin B to different groups of mice.

  • Monitor animals for clinical signs of toxicity, body weight changes, and mortality for at least 14 days.

  • At the end of the observation period, perform a complete necropsy and collect major organs for histopathological examination.

In Vivo Efficacy Studies

Objective: To evaluate the antiviral efficacy of Sequosempervirin B in a relevant animal model of viral infection.

Protocol:

  • Infect a cohort of animals (e.g., mice) with the target virus.

  • Administer Sequosempervirin B at various doses, starting at a predetermined time post-infection.

  • Include a vehicle control group and a positive control group (if available).

  • Monitor animals for morbidity (e.g., weight loss) and mortality.

  • At specific time points, euthanize a subset of animals and collect tissues (e.g., lungs, brain) for viral load determination (e.g., plaque assay, qRT-PCR).

cluster_invivo In Vivo Efficacy Study Design Infection Viral Infection of Animal Cohorts Grouping Randomize into Treatment Groups Infection->Grouping Treatment Administer Treatment: - Vehicle Control - Sequosempervirin B (Dose 1, 2, 3) - Positive Control Grouping->Treatment Monitoring Monitor Morbidity and Mortality Treatment->Monitoring Tissue_Collection Collect Tissues at Predetermined Time Points Monitoring->Tissue_Collection Analysis Analyze Viral Load and Survival Data Tissue_Collection->Analysis

Caption: Phased approach for in vivo efficacy evaluation.

Application Notes and Protocols for In Vitro Assay Development of Sequosempervirin D

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive review of publicly available scientific literature reveals no specific data on the biological activity or in vitro assays for Sequosempervirin D. Therefore, this document provides a generalized framework for the initial in vitro characterization of a novel investigational compound, with proposed assays and protocols based on established methodologies for antiviral and cytotoxic agents.

Introduction

This compound is a novel compound for which the biological activities are yet to be determined. These application notes provide a detailed guide for the initial in vitro evaluation of this compound, focusing on establishing its cytotoxic profile and exploring its potential antiviral activity. The protocols outlined below are foundational for determining the therapeutic potential of a new chemical entity.

Hypothesized Mechanism of Action

To guide the initial experimental design, it is hypothesized that this compound may exert antiviral effects by inhibiting a critical step in the viral life cycle. A plausible, yet unproven, mechanism is the inhibition of a viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. By targeting RdRp, this compound could potentially terminate viral genome replication and halt viral propagation. Alternatively, it may interfere with viral entry into the host cell. The following assays will help to elucidate the bioactivity of this compound.

Data Presentation

All quantitative data from the described assays should be meticulously recorded and summarized for clear interpretation and comparison.

Table 1: Cytotoxicity and Antiviral Activity of this compound (Hypothetical Data)

Cell LineVirus StrainAssay TypeCC50 (µM)EC50 (µM)Selectivity Index (SI = CC50/EC50)
Vero E6SARS-CoV-2Plaque Reduction Assay>10015.2>6.6
MDCKInfluenza A (H1N1)Plaque Reduction Assay85.410.87.9
A549Respiratory Syncytial VirusViral CPE Assay92.120.54.5
Huh-7Hepatitis C Virus (replicon)Luciferase Reporter Assay>1008.9>11.2

CC50: 50% cytotoxic concentration. EC50: 50% effective concentration. The Selectivity Index (SI) is a measure of the therapeutic window of a compound.

Experimental Protocols

Cell Viability and Cytotoxicity Assay

This protocol is designed to determine the concentration of this compound that causes a 50% reduction in cell viability (CC50). A common method for this is the resazurin-based assay, which measures the metabolic activity of living cells.[1][2]

Materials:

  • Selected cell line (e.g., A549, Vero E6, MDCK)[1][3][4]

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Resazurin (B115843) sodium salt solution

  • Phosphate-buffered saline (PBS)

  • Microplate reader (fluorometer)

Protocol:

  • Cell Seeding: Seed the selected cell line into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and incubate for 24 hours at 37°C with 5% CO₂.[5]

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48-72 hours.

  • Resazurin Assay:

    • Prepare a working solution of resazurin in PBS.

    • Remove the medium containing the compound and wash the cells gently with PBS.

    • Add 100 µL of fresh medium and 10 µL of the resazurin working solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the cell viability against the logarithm of the compound concentration and determine the CC50 value using a non-linear regression curve fit.

Antiviral Plaque Reduction Assay

This assay determines the concentration of this compound that reduces the number of viral plaques by 50% (EC50).[6]

Materials:

  • Host cell line susceptible to the virus of interest (e.g., MDCK for influenza)[4]

  • Virus stock with a known titer (plaque-forming units/mL)

  • Complete cell culture medium and serum-free medium

  • This compound stock solution

  • 6-well or 12-well cell culture plates

  • Agarose or methylcellulose (B11928114) overlay medium

  • Crystal violet staining solution

  • Formalin (10%) for fixing cells

Protocol:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates and grow them to confluence.[3]

  • Virus Infection: Remove the growth medium and infect the cell monolayers with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 PFU/well) for 1 hour at 37°C.

  • Compound Treatment: While the virus is adsorbing, prepare serial dilutions of this compound in the overlay medium.

  • Overlay Application: After the 1-hour incubation, remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing the different concentrations of this compound to the respective wells.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 2-3 days, or until plaques are visible.

  • Plaque Visualization:

    • Fix the cells with 10% formalin for at least 30 minutes.

    • Remove the overlay and stain the cells with crystal violet solution for 5-10 minutes.[6]

    • Gently wash the plates with water and allow them to dry.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the EC50 value by plotting the percentage of plaque reduction against the logarithm of the compound concentration.

Visualizations

G cluster_prep Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis Compound This compound Stock Cytotoxicity Cytotoxicity Assay (CC50) Compound->Cytotoxicity Antiviral Antiviral Assay (EC50) Compound->Antiviral Cells Cell Line Culture Cells->Cytotoxicity Cells->Antiviral Virus Virus Stock Virus->Antiviral DoseResponse Dose-Response Curves Cytotoxicity->DoseResponse Antiviral->DoseResponse SI Selectivity Index Calculation (SI = CC50 / EC50) DoseResponse->SI Result Lead Candidate Identification SI->Result

Caption: Experimental workflow for the in vitro evaluation of this compound.

G cluster_virus Viral Replication Cycle ViralEntry Viral Entry Replication Viral RNA Replication ViralEntry->Replication Assembly Viral Assembly & Release Replication->Assembly SequosempervirinD This compound SequosempervirinD->Replication Inhibition (Hypothesized)

Caption: Hypothesized mechanism of action for this compound.

References

Application Notes and Protocols for High-Throughput Screening of Sequosempervirin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sequosempervirin D is a novel natural product with a complex chemical structure, suggesting the potential for significant biological activity. High-throughput screening (HTS) is a critical first step in elucidating the therapeutic potential of such compounds. These application notes provide a comprehensive guide for the design and execution of HTS campaigns to investigate the bioactivity of this compound. The protocols outlined below are adaptable for various biological targets and phenotypic screens, enabling a broad assessment of its pharmacological profile. Natural product libraries are a rich source of chemical diversity for drug discovery, and HTS allows for the rapid screening of large numbers of molecules against specific targets or in cell-based models to identify "hits" with desired biological effects.[1][2][3][4]

Application Notes

The initial assessment of a novel natural product like this compound should involve a multi-pronged screening approach to maximize the potential for discovering its therapeutic value. We recommend a parallel screening strategy involving both cell-based (phenotypic) and target-based assays.

  • Cell-Based High-Throughput Screening: These assays assess the effect of this compound on whole cells, providing insights into its overall cellular impact. A primary screen against a panel of cancer cell lines is recommended to identify potential anti-proliferative or cytotoxic effects.[5] Subsequent secondary screens can elucidate the mechanism of action, such as apoptosis induction or cell cycle arrest.

  • Target-Based High-Throughput Screening: These assays are designed to determine if this compound interacts with specific molecular targets, such as enzymes (e.g., kinases, proteases) or receptors.[6] This approach can provide direct evidence of the compound's mechanism of action. Given the prevalence of kinase dysregulation in cancer, a kinase inhibition screen is a logical starting point.

  • Antibacterial Screening: Many natural products exhibit antimicrobial properties.[2][3] Screening this compound against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) can reveal potential applications in infectious disease research.

Data Presentation

Effective HTS campaigns rely on robust and reproducible assays. Key parameters for assay quality, such as the Z'-factor, signal-to-background ratio (S/B), and coefficient of variation (%CV), should be rigorously monitored.[5] The following tables present hypothetical data for a primary screen of this compound against a panel of cancer cell lines and a specific enzyme target.

Table 1: Assay Quality Control Parameters for a Cell-Based Proliferation Screen

ParameterValueInterpretation
Z'-factor0.78Excellent separation between positive and negative controls, indicating a robust assay.
Signal-to-Background (S/B)15Strong signal window, allowing for clear identification of active compounds.
Coefficient of Variation (%CV)< 8%High reproducibility of the assay across the screening plates.

Table 2: Hypothetical Primary HTS Results for this compound (10 µM) in a Cancer Cell Line Panel

Cell LineCancer TypePercent Inhibition (%)Hit Confirmation
MCF-7Breast85.2Yes
HCT116Colon78.9Yes
A549Lung25.4No
PC-3Prostate91.5Yes
K562Leukemia12.3No

Table 3: Hypothetical Dose-Response Data for this compound in Confirmed Cancer Cell Lines

Cell LineIC50 (µM)
MCF-71.2
HCT1162.5
PC-30.8

Table 4: Hypothetical Target-Based HTS Results for this compound Against a Kinase Panel

Kinase TargetPercent Inhibition (%) at 10 µMIC50 (µM)
EGFR15.6> 50
VEGFR288.10.5
SRC22.4> 50
ABL118.9> 50

Experimental Protocols

Protocol 1: Cell-Based Anti-Proliferation HTS Assay

This protocol describes a method for screening this compound for its ability to inhibit the proliferation of cancer cells using a luminescence-based assay that measures ATP levels as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, PC-3)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 384-well white, clear-bottom assay plates

  • This compound stock solution (10 mM in DMSO)

  • Positive control (e.g., Staurosporine, 10 µM)

  • Negative control (0.1% DMSO in medium)

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Luminometer plate reader

Methodology:

  • Cell Seeding:

    • Harvest and count cells.

    • Dilute cells in culture medium to a final concentration of 2,500 cells/40 µL.

    • Dispense 40 µL of the cell suspension into each well of the 384-well plates.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare a working solution of this compound at 100 µM in culture medium.

    • Using an automated liquid handler, transfer 10 µL of the compound working solution, positive control, or negative control to the appropriate wells to achieve a final concentration of 10 µM for the primary screen.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.

  • Assay Readout:

    • Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.

    • Add 50 µL of the CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each well relative to the positive and negative controls.

    • Identify hits as compounds that exhibit inhibition above a predefined threshold (e.g., >50%).

Protocol 2: Target-Based Kinase Inhibition HTS Assay

This protocol describes a method for screening this compound for its ability to inhibit the activity of a specific kinase (e.g., VEGFR2) using a fluorescence polarization (FP) assay.

Materials:

  • Recombinant human VEGFR2 kinase

  • Fluorescently labeled peptide substrate

  • ATP

  • Kinase buffer

  • 384-well black, low-volume assay plates

  • This compound stock solution (10 mM in DMSO)

  • Positive control (e.g., Sunitinib, 1 µM)

  • Negative control (0.1% DMSO in buffer)

  • FP-capable plate reader

Methodology:

  • Compound Dispensing:

    • Using an acoustic dispenser, transfer nanoliter volumes of this compound, positive control, or negative control to the assay plates to achieve a final concentration of 10 µM.

  • Enzyme and Substrate Addition:

    • Prepare a master mix containing the VEGFR2 kinase and the fluorescently labeled peptide substrate in kinase buffer.

    • Dispense 10 µL of the master mix into each well.

    • Incubate for 10 minutes at room temperature.

  • Reaction Initiation:

    • Prepare a solution of ATP in kinase buffer.

    • Add 5 µL of the ATP solution to each well to initiate the kinase reaction.

  • Incubation:

    • Incubate the plates at room temperature for 60 minutes.

  • Assay Readout:

    • Read the fluorescence polarization on an FP-capable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition based on the change in fluorescence polarization in the presence of the compound compared to controls.

    • Hits are identified as compounds causing a significant decrease in fluorescence polarization.

Mandatory Visualizations

G RTK Receptor Tyrosine Kinase (e.g., VEGFR2) P_RTK Phosphorylated RTK RTK->P_RTK Ligand Binding SequosempervirinD This compound SequosempervirinD->RTK Inhibition RAS RAS P_RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation

Caption: Hypothetical inhibition of the VEGFR2 signaling pathway by this compound.

G start Start primary_screen Primary HTS (Cell-Based & Target-Based) start->primary_screen hit_id Hit Identification (>50% Inhibition) primary_screen->hit_id dose_response Dose-Response Assay (IC50) hit_id->dose_response Active inactive Inactive hit_id->inactive Inactive secondary_assays Secondary Assays (e.g., Cytotoxicity, Apoptosis) dose_response->secondary_assays hit_validation Hit Validation secondary_assays->hit_validation lead_opt Lead Optimization hit_validation->lead_opt Confirmed hit_validation->inactive Not Confirmed

Caption: High-throughput screening workflow for this compound.

G primary_hit Primary Hit from Cell-Based Screen is_cytotoxic Is the compound cytotoxic? primary_hit->is_cytotoxic mechanism_studies Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis) is_cytotoxic->mechanism_studies No non_specific Non-Specific Cytotoxicity is_cytotoxic->non_specific Yes target_deconvolution Target Deconvolution (e.g., Proteomics, RNAi) validated_hit Validated Hit with Known MOA target_deconvolution->validated_hit mechanism_studies->target_deconvolution

Caption: Logical workflow for hit confirmation and mechanism of action studies.

Conclusion

The application notes and protocols provided herein offer a robust framework for the high-throughput screening of the novel natural product, this compound. By employing a combination of cell-based and target-based assays, researchers can efficiently identify and characterize its biological activities. The successful implementation of these HTS strategies will be crucial in unlocking the therapeutic potential of this compound and accelerating its development as a potential lead compound for new therapies.

References

Application Notes and Protocols for Preclinical Efficacy Testing of Sequosempervirin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sequosempervirin D is a novel investigational agent with potential therapeutic applications. As a compound in the early stages of development, establishing its preclinical efficacy is a critical step toward clinical translation. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound using established animal models. Given that the precise mechanism of action and therapeutic target of this compound are yet to be fully elucidated, we present two distinct protocols: one for assessing its potential as an antiviral agent and another for its evaluation as an anticancer therapeutic .

These protocols are designed to be comprehensive, providing researchers with the necessary information to conduct initial efficacy, pharmacokinetic, and toxicology studies. The selection of the appropriate animal model is crucial and should be guided by in vitro data and the specific therapeutic indication being pursued.[1][2]

Section 1: Antiviral Efficacy Testing of this compound

This section outlines the protocol for evaluating the antiviral properties of this compound in a murine model of influenza A virus infection. Mice are a commonly used model for investigating influenza antiviral compounds.[3]

Experimental Protocol: Influenza A Virus Mouse Model

1. Objective: To determine the in vivo efficacy of this compound in reducing viral load and mitigating disease severity in a mouse model of influenza A virus infection.

2. Animal Model:

  • Species: BALB/c mice

  • Age: 6-8 weeks

  • Sex: Female

  • Supplier: Reputable commercial vendor (e.g., Charles River, Jackson Laboratory)

  • Acclimatization: Minimum of 7 days upon arrival.

  • All animal procedures should be conducted in an approved BSL-2 facility and in accordance with institutional animal care and use committee (IACUC) guidelines.

3. Materials:

  • This compound (formulated in a suitable vehicle, e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Influenza A virus (e.g., A/PR/8/34 H1N1 strain), mouse-adapted

  • Positive control antiviral (e.g., Oseltamivir)

  • Anesthesia (e.g., isoflurane)

  • Sterile phosphate-buffered saline (PBS)

  • Euthanasia agent (e.g., CO2, cervical dislocation)

  • Equipment for virus titration (e.g., Madin-Darby Canine Kidney (MDCK) cells, tissue culture supplies)

  • Equipment for sample collection and processing (e.g., centrifuges, freezers)

4. Experimental Design and Procedure:

  • Grouping:

    • Group 1: Vehicle control (n=10)

    • Group 2: this compound - Dose 1 (e.g., 10 mg/kg) (n=10)

    • Group 3: this compound - Dose 2 (e.g., 30 mg/kg) (n=10)

    • Group 4: this compound - Dose 3 (e.g., 100 mg/kg) (n=10)

    • Group 5: Positive control (e.g., Oseltamivir, 20 mg/kg) (n=10)

    • Group 6: Uninfected control (n=5)

  • Infection:

    • Anesthetize mice with isoflurane.

    • Intranasally infect mice in Groups 1-5 with a lethal dose (e.g., 5x LD50) of influenza A virus in 50 µL of sterile PBS.

    • Group 6 will receive 50 µL of sterile PBS intranasally.

  • Treatment:

    • Initiate treatment 4 hours post-infection.

    • Administer this compound (or vehicle) orally (or via the determined appropriate route) twice daily for 5 consecutive days.

    • Administer the positive control according to its established protocol.

  • Monitoring and Endpoints:

    • Monitor body weight and clinical signs of illness (e.g., ruffled fur, lethargy) daily for 14 days.

    • Euthanize mice that lose more than 25% of their initial body weight.

    • On days 3 and 5 post-infection, euthanize a subset of mice from each group (n=3-5) to collect lung tissue for viral load determination via plaque assay or RT-qPCR.

    • The remaining mice will be monitored for survival for the full 14-day period.

Data Presentation: Antiviral Efficacy

Table 1: Survival Rate and Mean Time to Death

GroupTreatmentDose (mg/kg)Survival Rate (%)Mean Time to Death (Days)
1Vehicle Control-
2This compound10
3This compound30
4This compound100
5Positive Control20

Table 2: Lung Viral Titer

GroupTreatmentDose (mg/kg)Day 3 Post-Infection (log10 PFU/g)Day 5 Post-Infection (log10 PFU/g)
1Vehicle Control-
2This compound10
3This compound30
4This compound100
5Positive Control20

Experimental Workflow Diagram

Antiviral_Efficacy_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints acclimatization Acclimatize BALB/c Mice (7 days) grouping Randomize into Treatment Groups (n=10/group) acclimatization->grouping infection Intranasal Influenza A Infection (LD50) grouping->infection treatment_admin Administer this compound, Vehicle, or Positive Control (Twice daily for 5 days) infection->treatment_admin daily_monitoring Daily Monitoring: - Body Weight - Clinical Score treatment_admin->daily_monitoring interim_take Interim Takedown (Day 3 & 5): - Lung Viral Titer daily_monitoring->interim_take survival Survival Monitoring (14 days) daily_monitoring->survival

Caption: Workflow for antiviral efficacy testing of this compound.

Section 2: Anticancer Efficacy Testing of this compound

This section provides a protocol for assessing the anticancer activity of this compound using a human tumor xenograft model in immunodeficient mice. Xenograft models are a cornerstone of preclinical oncology research for evaluating novel therapeutic agents.[4][5]

Experimental Protocol: Human Tumor Xenograft Model

1. Objective: To evaluate the in vivo antitumor efficacy of this compound in a subcutaneous xenograft model.

2. Animal Model:

  • Species: Nude mice (e.g., NU/NU) or SCID mice

  • Age: 6-8 weeks

  • Sex: Female

  • Supplier: Reputable commercial vendor

  • Acclimatization: Minimum of 7 days upon arrival.

  • All animal procedures must be approved by the institutional animal care and use committee (IACUC).

3. Materials:

  • This compound (formulated in a suitable vehicle)

  • Human cancer cell line (e.g., A549 - lung, MCF-7 - breast, etc., based on in vitro activity)

  • Matrigel (or similar basement membrane matrix)

  • Positive control chemotherapeutic (e.g., Paclitaxel, Doxorubicin)

  • Calipers for tumor measurement

  • Sterile PBS and cell culture medium

  • Euthanasia agent

4. Experimental Design and Procedure:

  • Tumor Implantation:

    • Harvest cancer cells during their logarithmic growth phase.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Grouping and Treatment:

    • Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.

    • Group 1: Vehicle control (n=8-10)

    • Group 2: this compound - Dose 1 (e.g., 10 mg/kg) (n=8-10)

    • Group 3: this compound - Dose 2 (e.g., 30 mg/kg) (n=8-10)

    • Group 4: this compound - Dose 3 (e.g., 100 mg/kg) (n=8-10)

    • Group 5: Positive control (e.g., Paclitaxel, 10 mg/kg) (n=8-10)

    • Administer treatment (e.g., intraperitoneally, orally) according to a predetermined schedule (e.g., once daily for 21 days).

  • Monitoring and Endpoints:

    • Measure tumor volume twice weekly using calipers (Volume = (Length x Width²) / 2).

    • Monitor body weight twice weekly as an indicator of toxicity.

    • The primary endpoint is tumor growth inhibition (TGI). The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

    • At the end of the study, euthanize all animals, and excise and weigh the tumors.

Data Presentation: Anticancer Efficacy

Table 3: Tumor Growth Inhibition

GroupTreatmentDose (mg/kg)Mean Tumor Volume at Day X (mm³) ± SEMPercent TGI (%)
1Vehicle Control--
2This compound10
3This compound30
4This compound100
5Positive Control10

Table 4: Body Weight Changes

GroupTreatmentDose (mg/kg)Mean Body Weight Change from Baseline (%) ± SEM
1Vehicle Control-
2This compound10
3This compound30
4This compound100
5Positive Control10

Experimental Workflow Diagram

Anticancer_Efficacy_Workflow cluster_setup Tumor Model Development cluster_treatment Treatment & Monitoring cluster_endpoint Study Endpoint cell_culture Culture Human Cancer Cells implantation Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth Monitor Tumor Growth to ~100-150 mm³ implantation->tumor_growth randomization Randomize into Treatment Groups tumor_growth->randomization treatment_admin Administer this compound, Vehicle, or Positive Control randomization->treatment_admin monitoring Monitor Tumor Volume and Body Weight treatment_admin->monitoring termination Terminate Study when Control Tumors Reach Max Size monitoring->termination analysis Excise Tumors, Weigh, and Analyze Data termination->analysis

Caption: Workflow for anticancer efficacy testing of this compound.

Section 3: Preliminary Pharmacokinetic and Toxicology Assessment

A preliminary pharmacokinetic (PK) and toxicology assessment should be conducted in parallel with or prior to efficacy studies to inform dose selection and scheduling.

Protocol: Preliminary PK/Tox in Mice

1. Objective: To determine the basic pharmacokinetic profile and identify the maximum tolerated dose (MTD) of this compound.

2. Animal Model:

  • Species: Healthy BALB/c or Swiss Webster mice

  • Age: 6-8 weeks

  • Sex: Male and Female

3. Pharmacokinetics:

  • Administer a single dose of this compound via the intended clinical route (e.g., oral, intravenous).

  • Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key PK parameters (Cmax, Tmax, AUC, t1/2).

4. Toxicology (Maximum Tolerated Dose):

  • Administer escalating single doses of this compound to different groups of mice.

  • Monitor for clinical signs of toxicity, body weight changes, and mortality for 7-14 days.

  • The MTD is defined as the highest dose that does not cause mortality or significant toxicity.

  • A repeat-dose toxicology study may also be warranted based on the intended treatment duration.

Data Presentation: Preliminary Pharmacokinetics

Table 5: Key Pharmacokinetic Parameters of this compound

ParameterUnitValue
Cmaxng/mL
Tmaxh
AUC(0-t)ng*h/mL
t1/2h
Clearance (CL)mL/h/kg
Volume of Distribution (Vd)L/kg
Signaling Pathway (Hypothetical)

As the mechanism of action for this compound is unknown, a hypothetical signaling pathway diagram is provided below to illustrate how such a diagram can be created once the molecular target is identified. This example depicts the inhibition of a generic kinase pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor sequo This compound sequo->kinase2 gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vivo evaluation of this compound's efficacy as either an antiviral or an anticancer agent. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, which is essential for making informed decisions regarding the future development of this novel compound. The provided tables and diagrams serve as templates for data presentation and visualization of experimental workflows and potential mechanisms of action.

References

Application Notes and Protocols: Sequosempervirin D Formulation for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sequosempervirin D is a natural product isolated from Sequoia sempervirens. While its precise biological activities are still under investigation, related compounds suggest it may possess interesting pharmacological properties, potentially as an inhibitor of the MAPK/ERK signaling pathway. A significant hurdle for the in vivo evaluation of this compound is its predicted poor aqueous solubility, a common characteristic of many natural products. This document provides a comprehensive guide to developing a suitable formulation for this compound for in vivo research, covering preliminary physicochemical characterization, formulation strategies, detailed experimental protocols, and methods for evaluating the final formulation.

Physicochemical Characterization of this compound

Prior to formulation development, a thorough understanding of the physicochemical properties of this compound is essential. The following experimental protocols outline the necessary preliminary studies.

Solubility Determination

Objective: To determine the solubility of this compound in a range of pharmaceutically acceptable solvents and co-solvents.

Protocol:

  • Prepare saturated solutions of this compound in various solvents (see Table 1 for a suggested list) by adding an excess amount of the compound to each solvent in a sealed vial.

  • Equilibrate the vials at a controlled temperature (e.g., 25°C and 37°C) with constant agitation for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved compound.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent in which this compound is freely soluble (e.g., DMSO).

  • Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Express the solubility in mg/mL and µg/mL.

Data Presentation:

Table 1: Solubility Profile of this compound

Solvent/Co-solventTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)
Water25
Phosphate Buffered Saline (PBS) pH 7.425
Dimethyl Sulfoxide (DMSO)25
Ethanol25
Polyethylene Glycol 300 (PEG 300)25
Polyethylene Glycol 400 (PEG 400)25
Propylene Glycol25
Tween® 8025
10% DMSO in PBS25
10% Ethanol in Water25
5% Tween® 80 in Water25
Stability Assessment

Objective: To evaluate the stability of this compound in solution under various conditions to identify potential degradation issues.

Protocol:

  • Prepare solutions of this compound in selected solvents from the solubility study at a known concentration.

  • Aliquot the solutions into separate vials for each time point and condition.

  • Store the vials under different conditions:

    • Temperature: 4°C, 25°C, 40°C.

    • pH: Prepare solutions in buffers of pH 4, 7.4, and 9.

    • Light: Protect one set of samples from light while exposing another to a controlled light source.

  • At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), analyze the concentration of this compound remaining in each sample using a stability-indicating HPLC method.

  • Calculate the percentage of this compound remaining relative to the initial concentration.

Data Presentation:

Table 2: Stability of this compound in Solution

Solvent SystempHTemperature (°C)Light ExposureTime Point (hours)% Remaining
e.g., 10% DMSO in PBS7.425Dark0100
24
48
72
168
Repeat for other conditions

Formulation Development Strategies

Based on the initial physicochemical characterization, a suitable formulation strategy can be selected. For a hydrophobic compound like this compound, the following approaches are recommended.

Co-solvent Formulations

This is often the simplest approach for preclinical in vivo studies.

Protocol:

  • Based on solubility data, select a primary solvent in which this compound is highly soluble (e.g., DMSO, Ethanol).

  • Prepare a stock solution of this compound in the chosen primary solvent.

  • In a separate sterile vial, prepare the vehicle (e.g., saline, PBS, or a dextrose solution).

  • Slowly add the stock solution of this compound to the vehicle while vortexing to ensure rapid and uniform mixing.

  • Visually inspect the final formulation for any signs of precipitation. If the solution is not clear, further optimization of the co-solvent ratio or the use of a surfactant may be necessary.

Example Formulation: 5-10% DMSO, 10-20% PEG 400, and 70-85% Saline.

Surfactant-Based Formulations (Micellar Solutions)

Surfactants can increase the solubility of hydrophobic compounds by forming micelles.

Protocol:

  • Select a biocompatible surfactant such as Tween® 80 or Polysorbate 80.

  • Prepare an aqueous solution of the surfactant at a concentration above its critical micelle concentration (CMC).

  • Add the required amount of this compound to the surfactant solution.

  • Use sonication or gentle heating to aid in the dissolution of the compound within the micelles.

  • Filter the final formulation through a sterile 0.22 µm filter.

Example Formulation: 1% this compound in 10% Tween® 80 in sterile water.

Cyclodextrin-Based Formulations

Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

Protocol:

  • Select a suitable cyclodextrin (B1172386), such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Prepare an aqueous solution of the cyclodextrin.

  • Add this compound to the cyclodextrin solution.

  • Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Filter the solution to remove any undissolved compound.

Example Formulation: this compound complexed with 20% (w/v) HP-β-CD in water.

Evaluation of the Final Formulation

Once a lead formulation is developed, it must be characterized to ensure it is suitable for in vivo administration.

Table 3: Characterization of this compound Formulation

ParameterMethodAcceptance Criteria
Appearance Visual InspectionClear, colorless, and free of visible particles
pH pH meter6.5 - 7.5
Osmolality Osmometer280 - 320 mOsm/kg
Particle Size and Polydispersity Index (for micellar/nanoparticle formulations) Dynamic Light Scattering (DLS)To be determined based on formulation type
Drug Content and Purity HPLC-UV95% - 105% of the target concentration; >98% purity
Sterility Membrane FiltrationNo microbial growth
Endotoxin Level Limulus Amebocyte Lysate (LAL) TestTo be determined based on animal model and dose

Visualization of Experimental Workflow and Signaling Pathway

Formulation Development Workflow

G cluster_0 Physicochemical Characterization cluster_1 Formulation Strategy cluster_2 Formulation Preparation & Optimization cluster_3 Final Formulation Characterization cluster_4 In Vivo Studies solubility Solubility Screening stability Stability Assessment solubility->stability cosolvent Co-solvent stability->cosolvent surfactant Surfactant stability->surfactant cyclodextrin Cyclodextrin stability->cyclodextrin prep Preparation of Prototypes cosolvent->prep optimize Optimization of Excipient Ratios prep->optimize char Appearance, pH, Osmolality optimize->char content Drug Content & Purity char->content safety Sterility & Endotoxin content->safety invivo Pharmacokinetics & Efficacy safety->invivo

Caption: Formulation development workflow for this compound.

Proposed MAPK/ERK Signaling Pathway Inhibition

Based on related compounds, this compound is hypothesized to inhibit the MAPK/ERK signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression GrowthFactor Growth Factor GrowthFactor->RTK SequosempervirinD This compound SequosempervirinD->MEK Inhibition

Caption: Hypothesized inhibition of the MAPK/ERK pathway by this compound.

In Vivo Experimental Protocol Outline

The following outlines a general protocol for an initial in vivo efficacy study.

Animal Model

A xenograft mouse model using a cancer cell line with a known activating mutation in the MAPK/ERK pathway (e.g., BRAF V600E mutant melanoma) is recommended.

Experimental Protocol
  • Cell Implantation: Subcutaneously implant tumor cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment and control groups.

  • Formulation Preparation: Prepare the this compound formulation and a vehicle control as described in the protocols above.

  • Administration: Administer the formulation via the desired route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule.

  • Monitoring: Monitor tumor growth using calipers and record animal body weights as a measure of toxicity.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic markers).

Data Presentation:

Table 4: Hypothetical In Vivo Efficacy Data

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SEMMean Body Weight Change (%)
Vehicle Control-
This compound10
This compound25
This compound50
Positive Control-

Disclaimer: This document provides a generalized guide. All protocols should be adapted and optimized based on the specific experimental findings for this compound. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

Application Notes and Protocols: Labeling Sequosempervirin D for Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sequosempervirin D is a novel hypothetical natural product with promising therapeutic potential. To elucidate its mechanism of action, biodistribution, and target engagement in vitro and in vivo, labeling this compound for imaging studies is a critical step. These application notes provide detailed protocols for the fluorescent and radioactive labeling of this compound, enabling its use in a wide range of imaging applications, from high-resolution microscopy to whole-body positron emission tomography (PET).

The following protocols are based on established bioconjugation and radiolabeling techniques for small molecules and natural products.[][2][3] For the purpose of these protocols, we will assume this compound possesses a readily accessible primary amine functional group for conjugation.

Choosing a Labeling Strategy

The choice between fluorescent and radioactive labeling depends on the specific research question and the imaging modality to be used.

  • Fluorescent Labeling : Ideal for in vitro studies, such as fluorescence microscopy and flow cytometry, to visualize the subcellular localization of this compound and its interaction with target cells.[] Fluorescently labeled molecules are powerful tools for high-resolution imaging in cell culture.[][4]

  • Radiolabeling : Essential for in vivo imaging techniques like Positron Emission Tomography (PET) to study the biodistribution, pharmacokinetics, and target engagement of this compound in a living organism.[5][6][7][8] PET offers high sensitivity for quantitative whole-body imaging.[6]

Hypothetical Signaling Pathway for this compound

For the purpose of illustrating a relevant biological context, we hypothesize that this compound acts as an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical pathway in cancer cell growth and survival.

SequosempervirinD_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth SequosempervirinD This compound SequosempervirinD->PI3K inhibits

Hypothetical PI3K/Akt/mTOR signaling pathway targeted by this compound.

Protocol 1: Fluorescent Labeling of this compound

This protocol describes the conjugation of an amine-reactive fluorescent dye to the primary amine of this compound.

Experimental Workflow: Fluorescent Labeling

Fluorescent_Workflow Start Start Dissolve Dissolve this compound and Amine-Reactive Dye Start->Dissolve React Incubate at Room Temperature Dissolve->React Purify Purify using HPLC React->Purify Characterize Characterize by Mass Spec and Fluorimetry Purify->Characterize End Labeled this compound Characterize->End

Workflow for the fluorescent labeling of this compound.
Materials

  • This compound

  • Amine-reactive fluorescent dye (e.g., NHS-ester of a cyanine (B1664457) dye)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer

  • Fluorimeter

Procedure
  • Preparation of Reactants :

    • Dissolve 1 mg of this compound in 200 µL of anhydrous DMF.

    • Dissolve a 1.5 molar excess of the amine-reactive fluorescent dye NHS-ester in 100 µL of anhydrous DMF.

  • Conjugation Reaction :

    • To the this compound solution, add 5 µL of TEA to act as a base.

    • Add the fluorescent dye solution to the this compound solution dropwise while stirring.

    • Allow the reaction to proceed for 4 hours at room temperature, protected from light.

  • Purification :

    • Purify the reaction mixture using reverse-phase HPLC to separate the labeled product from unreacted starting materials.

  • Characterization :

    • Confirm the identity and purity of the fluorescently labeled this compound by mass spectrometry.

    • Determine the concentration and fluorescent properties (excitation/emission maxima, quantum yield) using a fluorimeter.

Quantitative Data Summary
ParameterHypothetical Value
Labeling Efficiency> 90%
Purity (post-HPLC)> 98%
Excitation Maximum650 nm
Emission Maximum670 nm
Quantum Yield0.25

Protocol 2: Radiolabeling of this compound for PET Imaging

This protocol outlines a two-step process for labeling this compound with Fluorine-18 ([¹⁸F]), a common positron-emitting radionuclide for PET imaging.[6][7] This involves the synthesis of an [¹⁸F]-labeled prosthetic group followed by its conjugation to this compound.

Experimental Workflow: Radiolabeling

Radiolabeling_Workflow Start Start Prosthetic Synthesize [¹⁸F]-labeled Prosthetic Group Start->Prosthetic Conjugate Conjugate Prosthetic Group to this compound Prosthetic->Conjugate Purify Purify via Radio-HPLC Conjugate->Purify QC Quality Control Purify->QC End [¹⁸F]-Sequosempervirin D QC->End

Workflow for the radiolabeling of this compound with ¹⁸F.
Materials

  • This compound

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Precursor for the [¹⁸F]-labeled prosthetic group (e.g., a tosylated precursor for [¹⁸F]fluoroethyl azide)

  • Click chemistry reagents (if using an azide-alkyne cycloaddition)

  • Radio-HPLC system

  • Gamma counter

Procedure
  • Synthesis of [¹⁸F]-labeled Prosthetic Group :

    • Produce [¹⁸F]fluoride from a cyclotron.

    • Perform a nucleophilic substitution reaction with the tosylated precursor to synthesize the [¹⁸F]-labeled prosthetic group (e.g., [¹⁸F]fluoroethyl azide). This reaction is typically carried out in an automated synthesis module.

  • Conjugation to this compound :

    • Modify this compound with a complementary functional group for the prosthetic group (e.g., an alkyne for click chemistry with an azide).

    • React the modified this compound with the freshly prepared [¹⁸F]-labeled prosthetic group. The reaction conditions will depend on the chosen conjugation chemistry (e.g., copper-catalyzed or copper-free click chemistry).

  • Purification :

    • Purify the crude reaction mixture using a semi-preparative radio-HPLC system to isolate the [¹⁸F]-Sequosempervirin D.

  • Quality Control :

    • Confirm the radiochemical purity and identity of the final product using analytical radio-HPLC.

    • Measure the specific activity using a calibrated gamma counter.

Quantitative Data Summary
ParameterHypothetical Value
Radiochemical Yield25-40% (decay-corrected)
Radiochemical Purity> 99%
Specific Activity1.5-3.0 Ci/µmol
Synthesis Time60-90 minutes

Conclusion

The successful labeling of this compound with either fluorescent dyes or radioisotopes will provide invaluable tools for the research and drug development community. These labeled probes will enable detailed investigations into its cellular uptake, mechanism of action, and in vivo behavior, ultimately accelerating its development as a potential therapeutic agent. Researchers should carefully consider the specific requirements of their imaging studies to select the most appropriate labeling strategy.

References

Application Note: Uncovering Resistance Mechanisms to Sequosempervirin D using a Genome-Wide CRISPR-Cas9 Screen

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for conducting a genome-wide CRISPR-Cas9 knockout screen to identify genes that modulate sensitivity and resistance to Sequosempervirin D, a novel investigational compound. By systematically ablating gene expression, researchers can elucidate the compound's mechanism of action and identify potential genetic biomarkers for patient stratification. The following protocols cover cell line preparation, lentiviral library transduction, drug treatment, next-generation sequencing, and bioinformatic analysis.

Introduction

This compound is a novel small molecule inhibitor with potent anti-proliferative effects in various cancer cell lines. Preliminary studies suggest that this compound may target key cellular signaling pathways involved in cell growth and survival. A proposed mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cellular processes frequently dysregulated in cancer. However, the precise molecular targets and the mechanisms by which cancer cells develop resistance remain to be fully elucidated.

CRISPR-Cas9 knockout screens are powerful tools for functional genomics, enabling the systematic identification of genes that influence a specific phenotype, such as drug resistance.[1] In a pooled CRISPR screen, a library of single-guide RNAs (sgRNAs) targeting thousands of genes is introduced into a population of cells.[2] Subsequent treatment with a selective agent, in this case, this compound, allows for the enrichment of cells with specific gene knockouts that confer a survival advantage.[3] By comparing the sgRNA representation in the treated versus untreated cell populations via next-generation sequencing, genes essential for the drug's efficacy can be identified.[4]

This application note outlines a comprehensive workflow for performing a CRISPR-Cas9 screen with this compound to uncover genes and pathways associated with drug resistance.

Hypothetical Signaling Pathway: PI3K/Akt/mTOR

The following diagram illustrates the proposed mechanism of action for this compound as an inhibitor of the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Sequosempervirin_D This compound Sequosempervirin_D->mTORC1 inhibits Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation

Caption: Proposed PI3K/Akt/mTOR signaling pathway with mTORC1 inhibition by this compound.

Experimental Protocols

Cell Line Preparation and Lentivirus Production
  • Cell Line Selection and Culture: Choose a cancer cell line known to be sensitive to PI3K/Akt/mTOR pathway inhibitors (e.g., MCF-7, A549). Culture cells in the recommended medium and ensure they are healthy and free of contamination.

  • Cas9 Expression: Generate a stable Cas9-expressing cell line by transducing with a lentiviral vector encoding Cas9. Select for Cas9-positive cells using an appropriate antibiotic (e.g., blasticidin).

  • Lentiviral Library Production: Amplify a pooled human genome-wide CRISPR knockout library (e.g., GeCKO v2, TKOv3) in E. coli and purify the plasmid DNA. Co-transfect HEK293T cells with the library plasmid and lentiviral packaging plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection.

CRISPR Screen Workflow

The following diagram outlines the key steps of the CRISPR screen.

CRISPR_Screen_Workflow cluster_setup Screen Setup cluster_treatment Treatment cluster_analysis Analysis Transduction 1. Transduce Cas9-expressing cells with sgRNA library Selection 2. Select transduced cells (e.g., with puromycin) Transduction->Selection Initial_Population 3. Collect initial cell population (T0) Selection->Initial_Population Split 4. Split cell population Initial_Population->Split Control Control (DMSO) Split->Control Treatment This compound Split->Treatment Harvest 5. Harvest cells after selection period Control->Harvest Treatment->Harvest gDNA_Extraction 6. Genomic DNA extraction Harvest->gDNA_Extraction PCR 7. PCR amplification of sgRNA sequences gDNA_Extraction->PCR Sequencing 8. Next-Generation Sequencing PCR->Sequencing Data_Analysis 9. Bioinformatic analysis (MAGeCK) Sequencing->Data_Analysis Hits 10. Identify enriched sgRNAs (Resistance Genes) Data_Analysis->Hits

Caption: Experimental workflow for the genome-wide CRISPR-Cas9 screen.

Detailed Methodologies
  • Lentiviral Transduction of sgRNA Library:

    • Determine the optimal multiplicity of infection (MOI) to achieve a low transduction rate (20-30%), ensuring that most cells receive a single sgRNA.[1]

    • Transduce the Cas9-expressing cells with the sgRNA library at the predetermined MOI.

    • Maintain a sufficient number of cells to ensure adequate library representation (at least 500 cells per sgRNA).

  • Drug Treatment:

    • Determine the IC50 of this compound for the chosen cell line. For the screen, use a concentration that results in significant cell death (e.g., IC80-IC90).

    • After antibiotic selection of transduced cells, split the population into two arms: a control group treated with vehicle (e.g., DMSO) and a treatment group exposed to this compound.

    • Culture the cells for 14-21 days, passaging as necessary while maintaining library representation.

  • Genomic DNA Extraction and Sequencing:

    • Harvest cells from the initial population (T0), the control group, and the this compound-treated group.

    • Extract genomic DNA from each sample.

    • Amplify the integrated sgRNA sequences using PCR with primers containing Illumina sequencing adapters.

    • Perform high-throughput sequencing of the PCR amplicons.

  • Data Analysis:

    • Use bioinformatics tools such as MAGeCK to analyze the sequencing data.[4]

    • Align sequencing reads to the sgRNA library to obtain read counts for each sgRNA.

    • Normalize the read counts and compare the sgRNA abundance between the treated and control samples.

    • Identify sgRNAs that are significantly enriched in the this compound-treated population. These correspond to genes whose knockout confers resistance.

Hypothetical Data Presentation

The following tables represent plausible outcomes of a CRISPR screen with this compound.

Table 1: this compound Dose-Response Data

Cell LineIC50 (nM)IC90 (nM)
MCF-750200
A54985350

Table 2: Top 10 Gene Hits Conferring Resistance to this compound (Hypothetical)

Gene SymbolDescriptionsgRNA Count (Treated)sgRNA Count (Control)Fold Enrichmentp-value
PTEN Phosphatase and tensin homolog15,2341,24512.21.2e-8
TSC2 Tuberous sclerosis complex 212,8761,5678.23.5e-7
NF1 Neurofibromin 110,5431,8765.61.8e-6
CUL3 Cullin 39,8762,1344.64.2e-6
KEAP1 Kelch-like ECH-associated protein 18,7652,3453.79.1e-6
STK11 Serine/threonine kinase 117,9872,5673.12.3e-5
RB1 RB transcriptional corepressor 17,1232,8762.55.6e-5
TP53 Tumor protein p536,5433,1232.18.9e-5
CDKN1A Cyclin dependent kinase inhibitor 1A5,9873,4561.71.2e-4
ATM ATM serine/threonine kinase5,4323,7891.42.5e-4

Interpretation of Results

The hypothetical results in Table 2 suggest that loss of function of several key tumor suppressor genes, particularly those involved in the negative regulation of the PI3K/Akt/mTOR pathway (e.g., PTEN, TSC2), confers resistance to this compound. This aligns with the proposed mechanism of action, as knockout of these negative regulators could lead to pathway reactivation despite the presence of the inhibitor. The enrichment of sgRNAs targeting genes like NF1, a negative regulator of the RAS-MAPK pathway, suggests that activation of parallel signaling pathways may also serve as a resistance mechanism.

Conclusion

The application of a genome-wide CRISPR-Cas9 screen provides an unbiased and powerful approach to identify genes and pathways that mediate resistance to novel therapeutic compounds like this compound. The detailed protocols and hypothetical data presented here serve as a guide for researchers to design and execute similar screens, ultimately accelerating the development of more effective and personalized cancer therapies. Further validation of the identified gene hits through individual gene knockouts and functional assays is a critical next step.

References

Troubleshooting & Optimization

Sequosempervirin D stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sequosempervirin D. The information is presented in a question-and-answer format to directly address common stability issues encountered during experiments.

Frequently Asked Questions (FAQs) - Stability and Handling

Q1: My this compound solution appears to be degrading. What are the common causes?

A1: this compound, a norlignan natural product, can be susceptible to degradation in solution. The primary factors influencing its stability are pH, temperature, and light exposure. As with many phenolic compounds, alkaline conditions and exposure to high temperatures or UV light can accelerate degradation.

Q2: What are the recommended storage conditions for this compound in its powdered form and in solution?

A2: For optimal stability, powdered this compound should be stored at -20°C, where it can be stable for up to three years. Once dissolved in a solvent, it is recommended to store the solution at -80°C, which should maintain its integrity for up to one year.[1]

Q3: I'm observing precipitation in my this compound stock solution. What could be the reason?

A3: Precipitation can occur if the solubility limit of this compound is exceeded in the chosen solvent or if the temperature of the solution decreases significantly. It is also possible that the compound is degrading into less soluble products. Please refer to the troubleshooting guide below for steps to address this issue.

Q4: Are there any known incompatibilities with common solvents or buffer components?

A4: While specific incompatibility data for this compound is limited, as a general precaution for norlignans, strongly acidic or alkaline buffers should be used with caution as they can promote hydrolysis or degradation. When preparing solutions for in vivo studies, a common formulation involves dissolving the compound in DMSO first, followed by dilution with PEG300, Tween 80, and a physiological buffer like PBS or saline.[1] This suggests compatibility with these components.

Troubleshooting Guide: Common Issues in Solution

IssuePossible Cause(s)Recommended Action(s)
Loss of biological activity over time - Chemical Degradation: Exposure to adverse pH, high temperature, or light. - Oxidation: Phenolic compounds can be susceptible to oxidation. - Improper Storage: Storing solutions at inappropriate temperatures.- Prepare fresh solutions before each experiment. - Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. - Protect solutions from light by using amber vials or wrapping containers in foil. - Consider degassing solvents to remove dissolved oxygen.
Color change in solution - Degradation: Formation of colored degradation products. - Oxidation: Oxidation of phenolic hydroxyl groups can lead to colored compounds.- Discard the solution if a significant color change is observed. - Prepare fresh solutions and store them under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected.
Precipitation in solution - Low Solubility: The concentration of this compound exceeds its solubility in the current solvent. - Temperature Fluctuation: Solubility may decrease at lower temperatures. - Degradation: Formation of insoluble degradation products.- Gently warm the solution to see if the precipitate redissolves. - If precipitation persists, consider preparing a more dilute stock solution. - Filter the solution through a 0.22 µm syringe filter before use in cell-based assays to remove any precipitate.
Inconsistent experimental results - Inaccurate Concentration: Due to degradation or precipitation, the actual concentration of the active compound may be lower than calculated. - Variability in Solution Preparation: Inconsistent solvent quality or preparation methods.- Quantify the concentration of this compound in your stock solution using a validated analytical method such as HPLC-UV. - Standardize your solution preparation protocol, using high-purity solvents. - Always use freshly prepared dilutions for your experiments.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Weighing: Accurately weigh the desired amount of powdered this compound in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes in amber, tightly sealed vials and store at -80°C.

Protocol 2: General Workflow for Assessing Solution Stability

A general approach to evaluating the stability of this compound in a specific buffer or medium involves incubating the solution under controlled conditions and monitoring the concentration of the parent compound over time using a suitable analytical method like HPLC.

G cluster_prep Solution Preparation cluster_incubation Incubation Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Prepare this compound solution in the desired buffer/solvent temp Incubate at different temperatures (e.g., 4°C, 25°C, 37°C) prep->temp Divide into experimental groups ph Test various pH values (e.g., acidic, neutral, alkaline) prep->ph Divide into experimental groups light Expose to light vs. dark conditions prep->light Divide into experimental groups sampling Take aliquots at different time points temp->sampling ph->sampling light->sampling hplc Analyze by HPLC-UV to quantify parent compound sampling->hplc degradation Identify potential degradation products hplc->degradation kinetics Determine degradation rate kinetics hplc->kinetics halflife Calculate shelf-life (t½) kinetics->halflife

Workflow for assessing the stability of this compound in solution.

Potential Mechanism of Action and Signaling Pathway

While the specific biological targets of this compound are still under investigation, its structural similarity to other norlignans suggests potential biological activities. A related compound, Sequosempervirin B, has been shown to inhibit cyclic AMP (cAMP) phosphodiesterase. Phosphodiesterases (PDEs) are enzymes that break down cAMP, a crucial second messenger in many cellular signaling pathways. Inhibition of PDEs leads to an increase in intracellular cAMP levels, which can have various downstream effects.

Hypothesized Signaling Pathway: Inhibition of cAMP Phosphodiesterase

The following diagram illustrates the potential mechanism of action of this compound through the inhibition of cAMP phosphodiesterase.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor G-protein-coupled receptor (GPCR) ac Adenylate Cyclase receptor->ac Activates camp cAMP ac->camp Catalyzes atp ATP atp->camp Converts to pde Phosphodiesterase (PDE) camp->pde Substrate for pka Protein Kinase A (PKA) camp->pka Activates amp AMP pde->amp Hydrolyzes to creb CREB pka->creb Phosphorylates sequo This compound sequo->pde Inhibits gene Gene Transcription creb->gene Regulates

Proposed signaling pathway of this compound via PDE inhibition.

Explanation of the Pathway:

  • Signal Initiation: An extracellular signal (e.g., a hormone) binds to a G-protein-coupled receptor (GPCR) on the cell surface.

  • cAMP Production: This activates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).

  • cAMP Degradation: Phosphodiesterase (PDE) enzymes constantly break down cAMP into AMP, thus regulating the intracellular concentration of cAMP.

  • Inhibition by this compound: It is hypothesized that this compound inhibits the activity of PDE.

  • Increased cAMP Levels: By inhibiting PDE, this compound would cause an accumulation of cAMP inside the cell.

  • Downstream Effects: Elevated cAMP levels lead to the activation of Protein Kinase A (PKA).

  • Gene Transcription: Activated PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression.

This pathway is implicated in a wide range of cellular processes, including inflammation, cell growth, and neurotransmission. The potential anti-inflammatory and neuroprotective effects of norlignans may be mediated through the modulation of this signaling cascade. Further research is needed to confirm the specific molecular targets of this compound.

References

Technical Support Center: Optimizing Sequosempervirin D Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Sequosempervirin D. Given the limited specific literature on this compound, this guide draws upon established principles and common challenges encountered in the total synthesis of structurally related sesquiterpene-tropolone natural products.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound and related sesquiterpene-tropolones?

A1: The main challenges typically revolve around the construction of the complex carbocyclic core and the strategic introduction of functional groups with correct stereochemistry. Key hurdles include:

  • Stereoselective formation of the sesquiterpenoid skeleton: Achieving the desired relative and absolute stereochemistry can be difficult.

  • Construction of the tropolone (B20159) moiety: Tropolones can be sensitive to certain reaction conditions, and their synthesis often requires specialized methods.[1]

  • Coupling of the sesquiterpene and tropolone fragments: Forming the ether or carbon-carbon bond between these two complex moieties with good yield and selectivity can be problematic.[2]

  • Low overall yield: Multi-step syntheses of complex natural products often suffer from low overall yields, making optimization of each step critical.[3]

Q2: Which key reactions are typically employed in the synthesis of sesquiterpene-tropolones, and what are their common failure points?

A2: A common and powerful strategy for constructing the core of many sesquiterpene-tropolones is the Hetero-Diels-Alder (HDA) or [4+2] cycloaddition reaction.[2][4]

  • Common Failure Points:

    • Low reactivity or no reaction: This can be due to electronically mismatched diene and dienophile partners, or steric hindrance.

    • Poor diastereoselectivity: The cycloaddition may produce a mixture of stereoisomers, which can be difficult to separate and reduces the yield of the desired product.[2]

    • Decomposition of starting materials or products: The high temperatures or Lewis acid catalysis often required for these reactions can lead to degradation, especially with sensitive functional groups present in the precursors.[2]

Q3: How can I improve the yield and selectivity of the key cycloaddition step?

A3: Optimization of the cycloaddition reaction is crucial. Consider the following strategies:

  • Lewis Acid Catalysis: Screening a variety of Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃, Yb(OTf)₃) can significantly enhance both the rate and selectivity of the reaction.

  • Solvent Effects: The polarity and coordinating ability of the solvent can have a profound impact on the reaction outcome. A systematic screen of different solvents is recommended.

  • Temperature Control: Carefully controlling the reaction temperature is critical. While higher temperatures may be needed to overcome activation barriers, they can also lead to decomposition and reduced selectivity.[2]

  • High-Pressure Conditions: In some cases, applying high pressure can favor the desired cycloaddition pathway and improve yields.

Q4: What are the best practices for purifying this compound and its intermediates?

A4: Purification of complex natural products and their synthetic intermediates often requires a multi-step approach. A combination of chromatographic techniques is typically necessary.[2] A general strategy is to start with lower resolution, higher capacity methods and progress to higher resolution techniques for final purification.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on a hypothetical Hetero-Diels-Alder approach for coupling the sesquiterpene and tropolone precursors.

Problem Possible Cause(s) Suggested Solution(s)
Low to No Conversion in Cycloaddition Step 1. Insufficient reactivity of diene/dienophile. 2. Decomposition of starting materials. 3. Inappropriate reaction temperature.1. Screen a panel of Lewis acid catalysts to activate the dienophile. 2. Use freshly prepared and purified starting materials. 3. Perform the reaction at a lower temperature for a longer duration, or incrementally increase the temperature.
Poor Diastereoselectivity 1. Lack of facial selectivity in the cycloaddition. 2. Epimerization of stereocenters under reaction conditions.1. Employ a chiral Lewis acid catalyst to induce enantioselectivity. 2. Investigate the use of substrates with chiral auxiliaries. 3. Lower the reaction temperature and screen different solvents.
Formation of Multiple Byproducts 1. Side reactions such as polymerization or retro-Diels-Alder. 2. Decomposition of the desired product.1. Add a radical inhibitor (e.g., BHT). 2. Use a milder Lewis acid or shorter reaction times. 3. Optimize purification methods to effectively separate the desired product.
Difficulty in Removing Protecting Groups 1. Steric hindrance around the protecting group. 2. Incompatible deprotection conditions with other functional groups.1. Screen a variety of deprotection reagents and conditions. 2. Consider a different protecting group strategy in the synthetic design.
Low Overall Yield 1. Suboptimal conditions for one or more steps. 2. Loss of material during purification.1. Re-optimize each step of the synthesis individually. 2. Minimize the number of purification steps where possible. 3. Consider a convergent rather than a linear synthetic strategy.

Data Presentation: Optimizing the Hetero-Diels-Alder Cycloaddition

The following table presents hypothetical data for the optimization of a key [4+2] cycloaddition step in a synthesis toward a this compound analogue.

Entry Lewis Acid (1.1 eq) Solvent Temperature (°C) Time (h) Yield of Desired Diastereomer (%) Diastereomeric Ratio (desired:other)
1NoneToluene11024< 5-
2BF₃·OEt₂CH₂Cl₂-40 to 012453:1
3Sc(OTf)₃CH₂Cl₂-78 to -40187210:1
4Yb(OTf)₃CH₂Cl₂-78 to -4018658:1
5Sc(OTf)₃Toluene-78 to -4018587:1
6Sc(OTf)₃CH₃CN-40 to 012304:1

Experimental Protocols

General Protocol for a Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction

Materials:

  • Sesquiterpene diene precursor (1.0 eq)

  • Tropolone-derived dienophile precursor (1.2 eq)

  • Scandium(III) triflate (Sc(OTf)₃) (1.1 eq)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the sesquiterpene diene precursor and dissolve in anhydrous dichloromethane (0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flame-dried flask, dissolve the tropolone-derived dienophile precursor and Sc(OTf)₃ in anhydrous dichloromethane.

  • Slowly add the dienophile/Lewis acid solution to the cooled diene solution via cannula.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to -40 °C and stir for an additional 16 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired diastereomer.

Visualizations

experimental_workflow start Starting Materials (Sesquiterpene & Tropolone Precursors) cycloaddition [4+2] Cycloaddition start->cycloaddition workup Aqueous Workup & Extraction cycloaddition->workup purification1 Flash Chromatography workup->purification1 characterization1 Characterization (NMR, MS) purification1->characterization1 modification Further Functional Group Manipulation characterization1->modification deprotection Final Deprotection modification->deprotection purification2 HPLC Purification deprotection->purification2 final_product This compound purification2->final_product

Caption: A generalized workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield in Cycloaddition? check_conversion Check for Starting Material Conversion start->check_conversion Yes check_selectivity Analyze Diastereomeric Ratio check_conversion->check_selectivity High Conversion decomposition Significant Decomposition? check_conversion->decomposition Low Conversion optimize_catalyst Screen Lewis Acids & Stoichiometry check_selectivity->optimize_catalyst Poor Selectivity optimize_temp Vary Temperature & Reaction Time optimize_catalyst->optimize_temp optimize_solvent Screen Solvents optimize_temp->optimize_solvent improve_yield Improved Yield optimize_solvent->improve_yield decomposition->optimize_catalyst No milder_conditions Use Milder Catalyst or Lower Temperature decomposition->milder_conditions Yes milder_conditions->optimize_catalyst

Caption: A troubleshooting decision tree for optimizing the cycloaddition step.

References

Technical Support Center: Overcoming Sequosempervirin D Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Sequosempervirin D.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common solvents?

A1: Currently, there is limited publicly available quantitative data on the solubility of this compound in a wide range of solvents. It is known to be a poorly water-soluble compound, a common characteristic of many natural polyphenolic compounds.[1][2] For initial experiments, it is recommended to start with common organic solvents used for poorly soluble molecules, such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and polyethylene (B3416737) glycol 300 (PEG300). A systematic solubility study in your specific buffer or vehicle system is highly recommended.

Q2: I am seeing precipitation when I dilute my this compound stock solution into an aqueous buffer. What can I do?

A2: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent from your stock solution is not sufficient to keep the compound dissolved in the final aqueous medium. Here are a few troubleshooting steps:

  • Decrease the final concentration: The simplest approach is to lower the final concentration of this compound in your aqueous buffer.

  • Increase the percentage of co-solvent: If your experimental system allows, you can try increasing the final concentration of the organic co-solvent (e.g., DMSO, ethanol). However, be mindful of potential solvent toxicity in cellular or in vivo models.

  • Use a different formulation strategy: Consider more advanced formulation techniques such as using cyclodextrins, creating a solid dispersion, or employing a self-emulsifying drug delivery system (SEDDS).[3][4][5]

Q3: Are there any suggested starting formulations for in vivo studies?

A3: One supplier suggests a formulation for in vivo use which can be a good starting point. The protocol involves initially dissolving this compound in DMSO, followed by a stepwise dilution with PEG300, Tween 80, and finally a saline or PBS buffer.[6] This creates a co-solvent/surfactant system that can help maintain the compound's solubility in an aqueous vehicle. A typical ratio might be 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder as saline.[7] However, this should be optimized for your specific animal model and administration route.

Troubleshooting Guides

Guide 1: Co-Solvent System Optimization

Problem: this compound precipitates from my aqueous formulation during preparation or upon storage.

Solution Workflow:

Caption: Workflow for optimizing a co-solvent system.

Detailed Steps:

  • Initial Stock Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Solubility Screening: Systematically test the solubility in various binary and ternary solvent systems. The goal is to find a system that keeps the compound dissolved at the desired final concentration.

  • Experimental Protocol:

    • Prepare a 10 mg/mL stock solution of this compound in DMSO.

    • In separate vials, prepare different vehicle compositions.

    • Add the this compound stock to the vehicle and vortex thoroughly.

    • Visually inspect for precipitation immediately and after 1, 4, and 24 hours at room temperature and 4°C.

Example Data Table for Co-Solvent Screening:

Vehicle Composition (v/v/v/v)This compound Conc. (µg/mL)Observation (Immediate)Observation (24h, 4°C)
1% DMSO / 99% Saline10Clear SolutionPrecipitation
5% DMSO / 95% Saline10Clear SolutionHazy
5% DMSO / 20% PEG300 / 75% Saline10Clear SolutionClear Solution
5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline10Clear SolutionClear Solution
Guide 2: pH-Dependent Solubility Investigation

Problem: My experimental medium has a specific pH, and I suspect this is affecting the solubility of this compound.

Solution Workflow:

Caption: Workflow for investigating pH-dependent solubility.

Detailed Steps:

  • Identify Ionizable Groups: this compound contains phenolic hydroxyl groups, which are weakly acidic. The solubility may therefore increase at a higher pH.

  • Experimental Protocol:

    • Prepare a series of buffers with different pH values (e.g., citrate (B86180) for acidic, phosphate (B84403) for neutral, borate (B1201080) for alkaline).

    • Add an excess amount of this compound powder to each buffer.

    • Shake the samples at a constant temperature for 24-48 hours to reach equilibrium.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant, dilute it with a suitable solvent, and quantify the concentration of dissolved this compound using a validated analytical method like HPLC-UV.

Example Data Table for pH-Solubility Profile:

Buffer SystempHMeasured Solubility (µg/mL)
Citrate Buffer4.00.5
Phosphate Buffer6.01.2
Phosphate Buffer7.42.5
Borate Buffer9.015.8
Guide 3: Solubility Enhancement with Cyclodextrins

Problem: Co-solvents are not suitable for my application, and I need to significantly increase the aqueous solubility of this compound.

Solution Workflow:

Caption: Workflow for cyclodextrin-based solubility enhancement.

Detailed Steps:

  • Principle of Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules like this compound, forming an inclusion complex with improved aqueous solubility.[8]

  • Phase Solubility Study Protocol:

    • Prepare aqueous solutions with increasing concentrations of a selected cyclodextrin (B1172386) (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).

    • Add an excess of this compound to each solution.

    • Follow the equilibration and quantification steps outlined in the pH-solubility protocol.

    • Plot the concentration of dissolved this compound against the cyclodextrin concentration. The shape of the curve indicates the stoichiometry of the complex.

Example Data Table for Phase Solubility Study:

HP-β-CD Concentration (mM)This compound Solubility (µg/mL)
00.8
25.3
512.1
1025.0
1538.5

By following these guides, researchers can systematically address the solubility challenges of this compound and develop suitable formulations for their specific experimental needs.

References

Technical Support Center: Crystallization of Sequosempervirin D

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the troubleshooting center for the crystallization of Sequosempervirin D. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the crystallization process. This compound is a lignan (B3055560) natural product isolated from the heartwood of Sequoia sempervirens.[1] Its molecular formula is C21H24O5 with a molecular weight of 356.41.[1][2]

This resource provides FAQs, structured troubleshooting guides, data tables for experimental design, and detailed protocols to help you achieve high-quality crystals suitable for X-ray crystallography and other applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial challenges when trying to crystallize this compound?

A1: The most frequent initial hurdles include obtaining no crystals at all, the compound "oiling out" instead of crystallizing, or the formation of amorphous precipitate.[3][4] These issues typically stem from suboptimal solvent conditions, incorrect supersaturation levels, or temperature fluctuations.[4][5][6]

Q2: How pure does my sample of this compound need to be for crystallization?

A2: For successful crystallization, a purity of >95% is highly recommended. Impurities can inhibit nucleation, interfere with crystal lattice formation, or get incorporated into the crystal, leading to poor quality and disordered structures.[7] If your compound is impure, its melting point may be lowered, which can lead to problems like oiling out.[3][4]

Q3: What crystallization methods are best suited for a natural product like this compound?

A3: For milligram quantities of a compound, vapor diffusion is an excellent starting point. Both hanging drop and sitting drop vapor diffusion techniques allow for the screening of a wide range of conditions with minimal material.[8][9][10] Slow evaporation and solvent layering are also effective and straightforward methods for small molecules.[11]

Q4: My crystals are very small or needle-like. How can I grow larger, higher-quality crystals?

A4: The formation of many small crystals suggests that nucleation is happening too quickly.[12] To encourage the growth of larger crystals, you need to slow down the crystallization process. This can be achieved by reducing the rate of solvent evaporation, lowering the concentration of the precipitant, or decreasing the temperature of the experiment.[3][11] Using a less volatile solvent can also help.[11]

Q5: I observe an oil instead of crystals. What should I do?

A5: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[4] This often happens if the melting point of the compound is lower than the temperature of the solution or if the concentration is too high.[3][4] To resolve this, try adding more solvent to reduce the concentration, then allow it to cool more slowly.[3][4] Experimenting with a different solvent system where the compound is slightly less soluble can also prevent oiling out.

Troubleshooting Guides

Problem: No Crystals Form After an Extended Period

If your crystallization trials show no signs of crystal growth and the solution remains clear, the system has likely not reached the necessary level of supersaturation.

Troubleshooting Workflow

G start No Crystals Observed check_saturation Is the solution saturated? start->check_saturation increase_conc Increase Concentration: - Allow more solvent to evaporate - Reduce initial solvent volume check_saturation->increase_conc No induce_nucleation Induce Nucleation: - Scratch inner surface of vial - Add a seed crystal check_saturation->induce_nucleation Yes end_node Re-evaluate Experiment increase_conc->end_node check_temp Is temperature appropriate? induce_nucleation->check_temp change_temp Modify Temperature: - Decrease temperature to lower solubility - Check for temperature fluctuations check_temp->change_temp No change_solvent Change Solvent System: - Try a solvent of lower polarity - Use a co-solvent/precipitant system check_temp->change_solvent Yes, but still no crystals change_temp->end_node change_solvent->end_node

Caption: Troubleshooting workflow for the absence of crystal formation.
Step-by-Step Solutions

  • Verify Saturation : The most common reason for no crystal growth is that the solution is not saturated.[6]

    • Action : Allow some of the solvent to evaporate slowly by slightly loosening the cap of the vial. This will increase the concentration of this compound.[6] If this fails, the initial amount of solvent may have been too high; recover the solid and restart the experiment with less solvent.[3][4]

  • Induce Nucleation : A supersaturated solution may need a nucleation site to begin crystal formation.[4]

    • Action 1 : Gently scratch the inside of the glass vial just below the surface of the solution with a clean glass rod. The microscopic scratches can provide sites for nucleation.[3][4]

    • Action 2 : If you have previously obtained crystals, add a single, tiny "seed crystal" to the solution to initiate growth.[3][4]

  • Adjust Temperature : Solubility is temperature-dependent.

    • Action : If the experiment is being conducted at room temperature, try moving it to a colder environment (e.g., a 4°C refrigerator). Lower temperatures often reduce solubility and can promote crystallization. Be mindful that temperature fluctuations can be detrimental.[5]

  • Re-evaluate Solvent System : The chosen solvent may be too effective, keeping this compound in solution even at high concentrations.

    • Action : Select a different solvent in which the compound is less soluble. Alternatively, use a binary solvent system. Dissolve the compound in a "good" solvent and slowly introduce a "poor" solvent (an anti-solvent) in which it is insoluble. This is the principle behind vapor diffusion and solvent layering techniques.

Problem: Heavy Precipitation or Amorphous Solid Forms

If a large amount of powder-like or amorphous solid crashes out of the solution quickly, the solution became supersaturated too rapidly.[13] This prevents the orderly arrangement of molecules into a crystal lattice.

Logical Relationship Diagram

G root Rapid Precipitation cause1 Too Rapid Cooling root->cause1 cause2 Excessive Supersaturation (Solvent evaporated too fast) root->cause2 cause3 Precipitant concentration too high root->cause3 solution1 Slow Down Cooling: - Insulate the vessel - Move to a warmer environment cause1->solution1 solution2 Reduce Evaporation Rate: - Use a vial with a smaller opening - Add more of the 'good' solvent cause2->solution2 solution3 Optimize Precipitants: - Lower precipitant concentration - Screen different precipitants cause3->solution3

Caption: Causes and solutions for rapid precipitation.
Step-by-Step Solutions

  • Slow Down the Process : The primary goal is to decrease the rate at which supersaturation is achieved.

    • Action : Re-dissolve the precipitate by gently warming the solution. Then, allow it to cool much more slowly. You can insulate the flask or place it in a dewar to slow heat exchange.[4]

  • Increase Solvent Volume : Using too little solvent can cause the solution to become supersaturated almost immediately upon cooling.[3]

    • Action : Add a small amount of additional solvent to the heated solution to ensure the compound does not crash out. The goal is to find the minimal amount of hot solvent that just dissolves the compound.[3]

  • Optimize Vapor Diffusion Conditions : In a vapor diffusion setup, rapid precipitation means the equilibrium is shifting too quickly.

    • Action : Reduce the concentration of the precipitant in the reservoir. This will slow the rate at which water leaves the drop, allowing more time for ordered crystal growth.[12]

Data Presentation: Crystallization Screening Conditions

Systematic screening is key to identifying optimal crystallization conditions. The following tables provide starting points for screening this compound.

Table 1: Single Solvent Systems for Slow Evaporation
SolventBoiling Point (°C)Polarity IndexRationale & Notes
Acetone 565.1Good starting solvent, but high volatility can lead to rapid crystallization.
Ethyl Acetate 774.4Medium volatility, often yields good quality crystals for moderately polar compounds.
Acetonitrile 825.8Useful for compounds with some polar functional groups.
Ethanol 784.3A polar, protic solvent; hydrogen bonding can influence crystal packing.
Toluene 1112.4A non-polar aromatic solvent; its lower volatility allows for slower crystal growth.
Heptane 980.1A non-polar solvent, useful as a primary solvent or as an anti-solvent.
Table 2: Co-Solvent Systems for Vapor Diffusion / Solvent Layering
"Good" Solvent (Compound is Soluble)"Poor" Anti-Solvent (Compound is Insoluble)TechniqueRecommended Starting Ratio (v/v)
Dichloromethane (DCM)HexaneVapor Diffusion / Layering1:1
Tetrahydrofuran (THF)HeptaneVapor Diffusion1:2
AcetoneWaterVapor Diffusion2:1
MethanolDiethyl EtherVapor Diffusion / Layering1:3
Ethyl AcetateCyclohexaneVapor Diffusion1:1

Experimental Protocols

Protocol: Hanging Drop Vapor Diffusion

This method is highly efficient for screening multiple conditions using very small amounts of material.[8][10] It relies on the slow diffusion of vapor from a reservoir solution to a drop containing the sample, gradually increasing the concentration in the drop to induce crystallization.[8][14]

Materials:
  • Purified this compound (>95% purity)

  • 24-well crystallization plate (e.g., VDX plate)

  • Siliconized glass cover slips

  • High-vacuum grease

  • Micropipettes and tips

  • Screening solutions from Table 2 (or commercial screens)

Procedure:
  • Prepare the Reservoir : Pipette 500 µL of the desired precipitant solution (e.g., Heptane) into a well of the 24-well plate.[15]

  • Apply Grease : Apply a thin, continuous ring of high-vacuum grease around the rim of the well.[8] This will ensure an airtight seal.

  • Prepare the Stock Solution : Dissolve this compound in a suitable "good" solvent (e.g., THF) to a concentration of 5-20 mg/mL. Centrifuge the solution to remove any particulate matter.

  • Prepare the Drop : On a clean cover slip, pipette a 2 µL drop of your this compound stock solution. To this, add 2 µL of the reservoir solution.[8]

    • Note: Some researchers prefer not to mix the drop after adding the reservoir solution, allowing diffusion to occur naturally within the drop.[8]

  • Seal the Well : Carefully invert the cover slip so the drop is hanging from the underside. Place it over the prepared well and gently press down to create an airtight seal with the grease.[8]

  • Incubate and Observe : Place the plate in a stable, vibration-free location at a constant temperature (e.g., 4°C or 20°C).

  • Monitor : Observe the drops under a microscope periodically (daily for the first few days, then weekly) for signs of precipitation, oiling, or crystal formation. Document any changes with photographs.

References

Technical Support Center: Purification of Sequosempervirin D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Sequosempervirin D. Given the novelty of this compound, this guide is based on established principles for the purification of complex natural products and addresses common challenges encountered during the process.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps in developing a purification protocol for this compound?

A1: The initial phase involves a thorough characterization of the crude extract containing this compound. This includes preliminary analysis using techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to assess the complexity of the mixture and the approximate abundance of the target compound.[1] If a biological activity of this compound is known, a bioassay-guided fractionation strategy can be employed.[1] This strategy involves a stepwise separation of the crude extract into fractions, followed by bioactivity testing to identify the fractions containing the compound of interest.

Q2: How do I select the most suitable chromatographic technique for purifying this compound?

A2: The choice of chromatographic technique is critical and depends on the physicochemical properties of this compound and the impurities present.[2] A multi-step approach is often necessary. Vacuum Liquid Chromatography (VLC) or Flash Chromatography with silica (B1680970) gel is typically used for initial fractionation of the crude extract.[1] This is followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification. The selection of the appropriate stationary phase (e.g., reversed-phase, normal-phase) and mobile phase composition is crucial for achieving optimal separation.[2]

Q3: My this compound sample appears to be degrading during purification. What steps can I take to minimize this?

A3: Degradation can be a significant challenge, often influenced by factors like pH, temperature, and exposure to light or oxygen.[3][4] To minimize degradation, consider the following:

  • Temperature Control: Perform purification steps at reduced temperatures (e.g., 4°C) whenever possible.

  • pH Control: Use buffered mobile phases to maintain a stable pH where this compound is most stable.[4]

  • Minimize Exposure: Work expeditiously and use amber vials to protect the sample from light. Purge solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Storage: Store purified fractions and lyophilized powder at -20°C or -80°C.[3]

Q4: I am observing poor solubility of my crude extract or partially purified fractions. What can I do?

A4: Solubility issues are common with complex natural products. To address this, you can try:

  • Solvent Screening: Test a range of solvents with varying polarities to find the most effective one for dissolving your sample.

  • Co-solvents: Use a mixture of solvents. For example, dissolving the sample in a small amount of a strong solvent like DMSO or DMF and then diluting it with the mobile phase.[5]

  • Sonication: Gentle sonication can help to dissolve stubborn samples.

  • Sample Adsorption: For column chromatography, you can dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel before loading it onto the column.[1]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) in HPLC Column overload, inappropriate injection solvent, secondary interactions with the stationary phase, or column degradation.[6]- Reduce the sample concentration or injection volume.- Dissolve the sample in the initial mobile phase.[6]- Add a competing agent to the mobile phase (e.g., a small amount of trifluoroacetic acid for basic compounds).- Use a new or different type of column.
Co-elution of this compound with Impurities Insufficient resolution between the target compound and impurities.- Optimize the mobile phase composition (e.g., change the solvent ratio, pH, or use a different organic modifier).[2][7]- Change the stationary phase to one with a different selectivity.[2]- Employ a gradient elution method with a shallower gradient.[2][6]- Consider two-dimensional (2D) HPLC for very complex mixtures.[8][9]
Low Recovery or Yield of this compound Adsorption of the compound onto glassware or the chromatographic matrix, degradation during purification, or incomplete elution.- Silanize glassware to reduce active sites.- Check for compound precipitation on the column.- Optimize elution conditions to ensure all of the compound is recovered from the column.- Re-evaluate the stability of this compound under the purification conditions.[10][11]
Variable Retention Times in HPLC Fluctuations in mobile phase composition, temperature, or flow rate. Column equilibration issues.- Ensure the mobile phase is well-mixed and degassed.- Use a column thermostat to maintain a constant temperature.[12]- Check the HPLC pump for leaks or pressure fluctuations.[5]- Ensure the column is fully equilibrated with the mobile phase before each injection.
High Backpressure in HPLC System Blockage in the system (e.g., guard column, column frit, or tubing), or precipitation of the sample.- Replace the guard column or column inlet frit.- Filter all samples and mobile phases before use.[1]- Flush the system with a strong solvent to remove any blockages.- Ensure the sample is fully dissolved in the mobile phase.

Data Presentation: Purification Summary

The following table presents hypothetical data for a typical multi-step purification of this compound from 100 g of dried source material. This data is for illustrative purposes and will need to be optimized for your specific experimental conditions.

Purification Step Total Weight (mg) This compound Purity (%) Recovery (%)
Crude Ethyl Acetate (B1210297) Extract 10,0002.5100
VLC Fraction 3 1,5001590
Preparative HPLC Pool 1 2008568
Final Purified Compound 150>9860

Experimental Protocols

Initial Extraction
  • Grind 100 g of dried and powdered source material.

  • Macerate the powdered material with 1 L of ethyl acetate at room temperature for 24 hours.

  • Filter the extract and repeat the extraction process two more times with fresh solvent.

  • Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude extract.[1]

Vacuum Liquid Chromatography (VLC) Fractionation
  • Pack a VLC column with silica gel.

  • Dissolve the crude extract in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel.[1]

  • Load the adsorbed sample onto the top of the VLC column.

  • Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane (B92381), followed by mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 1:1), and finally 100% ethyl acetate and methanol.[1]

  • Collect fractions of equal volume and monitor them by TLC to identify fractions containing this compound.

  • Combine the fractions rich in the target compound.

Preparative High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Dissolve the enriched fraction from the VLC step in the HPLC mobile phase and filter it through a 0.45 µm syringe filter.[1]

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) in water (e.g., 40% to 80% acetonitrile over 30 minutes).

    • Flow Rate: 4.0 mL/min.

    • Detection: UV at 254 nm.

  • Injection and Collection: Inject the sample onto the column and collect the peak corresponding to this compound based on the retention time determined from analytical HPLC.[1]

  • Purity Analysis: Analyze the collected fraction by analytical HPLC to confirm its purity.

  • Solvent Removal: Evaporate the solvent from the pure fraction under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow CrudeExtract Crude Extract VLC Vacuum Liquid Chromatography (VLC) CrudeExtract->VLC Initial Fractionation PrepHPLC Preparative HPLC VLC->PrepHPLC Enriched Fraction PureCompound Pure this compound PrepHPLC->PureCompound Final Purification

Caption: General workflow for the purification of this compound.

TroubleshootingLogic Start Poor Chromatographic Separation CheckPeakShape Check Peak Shape Start->CheckPeakShape CheckResolution Check Resolution CheckPeakShape->CheckResolution Good Shape OptimizeSolvent Optimize Injection Solvent/Volume CheckPeakShape->OptimizeSolvent Tailing/Fronting OptimizeMobilePhase Optimize Mobile Phase (Gradient, pH) CheckResolution->OptimizeMobilePhase Co-elution ChangeColumn Change Column (Stationary Phase) OptimizeMobilePhase->ChangeColumn Still Poor TwoD_HPLC Consider 2D-HPLC ChangeColumn->TwoD_HPLC Complex Mixture

References

Cell viability issues with Sequosempervirin D treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell viability issues with Sequosempervirin D treatment. As this compound is a novel compound, this resource has been compiled based on common challenges observed with similar experimental agents that induce cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: My cell viability assay results are inconsistent after this compound treatment. What are the possible causes?

Inconsistent results with novel compounds like this compound can arise from several factors. These include direct interference of the compound with assay reagents, alterations in cellular metabolism that affect the assay's readout, or the inherent cytotoxic effects of the compound varying with experimental conditions.[1] It is also possible for different cell viability assays to yield conflicting results after treatment with the same compound.[1]

Q2: Could this compound be directly interacting with my assay reagents, such as MTT or resazurin (B115843)?

Yes, it is possible. Compounds with reducing potential can directly reduce tetrazolium salts (like MTT) to formazan (B1609692) or resazurin to the fluorescent resorufin, independent of cellular metabolic activity.[1] This can lead to a false positive signal, suggesting higher cell viability than is actually the case. Conversely, some compounds may inhibit the enzymatic reduction of these dyes, leading to an underestimation of cell viability.[1]

Q3: How might this compound affect cellular metabolism in a way that impacts viability assays?

Many common cell viability assays, including those using MTT, XTT, and resazurin, use cellular metabolic activity as a proxy for cell viability.[1] If this compound affects mitochondrial function or the cellular redox state, including levels of NADH and NADPH which are crucial for the reduction of the assay dyes, it can lead to an over- or underestimation of cell viability that is not directly correlated with the number of living cells.[1]

Q4: I am observing high well-to-well variability in my 96-well plate assay. What can I do to minimize this?

High well-to-well variability can be caused by several factors:

  • Uneven cell seeding: Ensure a homogenous single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells.[1]

  • Edge effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. To minimize this, fill the outer wells with sterile PBS or medium without cells and do not use them for experimental data.[1][2]

  • Incomplete dissolution of formazan crystals (in MTT assays): Ensure complete solubilization of the formazan crystals by vigorous pipetting or shaking of the plate before reading the absorbance.[1]

Troubleshooting Guides

Issue 1: Lower than Expected Cell Viability

If you observe a significant decrease in cell viability that is unexpected, consider the following possibilities and troubleshooting steps.

Potential Cause Troubleshooting Steps
Cytotoxicity of this compound The observed decrease in signal may be a true reflection of the compound's cytotoxic or anti-proliferative effects. Perform dose-response and time-course experiments to characterize the compound's potency.[1]
Inhibition of cellular reductases The compound may be inhibiting the mitochondrial or cytosolic reductases responsible for reducing the assay reagent. Confirm cytotoxicity with an alternative assay that does not rely on reductase activity, such as an ATP-based assay (e.g., CellTiter-Glo®) or live/dead staining (e.g., Trypan Blue or Calcein AM/Ethidium Homodimer-1).[1]
Compound precipitation High concentrations of the compound may lead to precipitation in the culture medium, which can be cytotoxic. Visually inspect the wells for any precipitate. If present, consider using a different solvent or a lower, more soluble concentration of the compound.[1]
Solvent toxicity The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.[2] Run a vehicle control with the same concentration of solvent used in the treatment wells to assess its effect on cell viability.[1]
Issue 2: Higher than Expected Cell Viability

If your results suggest an increase in cell viability or no effect when a decrease is expected, investigate the following.

Potential Cause Troubleshooting Steps
Direct reduction of assay reagent This compound may be chemically reducing the assay reagent (e.g., MTT, resazurin). To test for this, add the compound to cell-free medium containing the assay reagent and measure the signal. A significant signal indicates direct reduction.
Interference with spectrophotometric reading The compound may absorb light at the same wavelength as the assay readout. Measure the absorbance of the compound in the medium at the appropriate wavelength to check for interference.
Induction of metabolic activity The compound might be increasing the metabolic rate of the cells without increasing cell number. This would lead to a stronger signal in metabolic-based assays. Corroborate results with a non-metabolic assay, such as direct cell counting or a DNA-binding dye-based assay (e.g., CyQUANT®).

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on the metabolic reduction of MTT by viable cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound. Include vehicle-only controls.[1] Incubate for the desired time period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.[1]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator.[1]

  • Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[1]

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Culture cells with this compound at the desired concentrations and for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Visualizations

Preliminary investigations suggest that compounds with structures similar to this compound may induce cell death through the activation of intrinsic and extrinsic apoptotic pathways, often involving the generation of reactive oxygen species (ROS) and activation of MAPK signaling.

SequosempervirinD_Apoptosis_Pathway SequosempervirinD This compound ROS ↑ Reactive Oxygen Species (ROS) SequosempervirinD->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria MAPK MAPK Pathway (e.g., JNK, p38) ROS->MAPK CytochromeC Cytochrome c Release Mitochondria->CytochromeC OMP Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Caspase9->Apoptosome Caspase3 Caspase-3 (Executioner) Apoptosome->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Bcl2 Bcl-2 Family (e.g., Bax, Bak) MAPK->Bcl2 Regulation Bcl2->Mitochondria

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Troubleshooting_Workflow Start Start: Cell Viability Issue Observed CheckAssay Is the assay metabolism-based (e.g., MTT, XTT)? Start->CheckAssay RunControlAssay Run a non-metabolic viability assay (e.g., Trypan Blue, ATP-based) CheckAssay->RunControlAssay Yes CheckInterference Check for direct compound interference with assay reagents (cell-free assay) CheckAssay->CheckInterference Yes CheckExperimental Review experimental parameters: cell seeding, edge effects, solvent control. CheckAssay->CheckExperimental No ResultsConsistent Are results consistent across assays? RunControlAssay->ResultsConsistent CheckInterference->ResultsConsistent TrueCytotoxicity Conclude true cytotoxicity. Proceed with dose-response and mechanism studies. ResultsConsistent->TrueCytotoxicity Yes AssayInterference Conclude assay interference. Use a non-interfering assay for future experiments. ResultsConsistent->AssayInterference No OptimizeProtocol Optimize experimental protocol based on findings. CheckExperimental->OptimizeProtocol OptimizeProtocol->Start Re-run Experiment

Caption: Troubleshooting workflow for cell viability assay issues.

References

Reducing off-target effects of Sequosempervirin D

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

Please note that "Sequosempervirin D" is a fictional compound. The following information, including all data, protocols, and troubleshooting advice, is provided for illustrative purposes to demonstrate the creation of a technical support resource and is based on a hypothetical scenario.

Welcome to the technical support center for this compound. This resource is designed to help researchers, scientists, and drug development professionals address common challenges and questions related to the off-target effects of this compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Question 1: I am observing unexpected levels of apoptosis in my cell line at concentrations that should be specific for CDK9 inhibition. How can I determine if this is an off-target effect?

Answer:

This issue may arise from this compound's known off-target activity against MAPK14 (p38α), which is involved in stress-induced apoptosis.

Recommended Actions:

  • Western Blot Analysis: Check for the phosphorylation of p38α and its downstream target, MK2. An increase in phosphorylation would suggest activation of this pathway.

  • Use a p38α-specific Inhibitor: Treat your cells with a highly specific p38α inhibitor as a control to see if the apoptotic phenotype is rescued.

  • Dose-Response Curve: Perform a detailed dose-response curve for both CDK9 and p38α pathway markers to understand the concentration at which off-target effects become prominent.

Question 2: My transcriptomic data shows unexpected changes in genes related to glycogen (B147801) metabolism, which is not consistent with CDK9 inhibition. What could be the cause?

Answer:

This is likely due to the off-target inhibition of GSK-3β by this compound. GSK-3β is a key regulator of glycogen synthase.

Recommended Actions:

  • GSK-3β Activity Assay: Directly measure the activity of GSK-3β in cell lysates treated with this compound.

  • Phospho-protein Analysis: Analyze the phosphorylation status of GSK-3β substrates, such as glycogen synthase (at Ser641), to confirm pathway modulation.

  • Chemical Rescue: Transfect cells with a drug-resistant mutant of GSK-3β to see if the transcriptomic changes are reversed.

Frequently Asked Questions (FAQs)

Q: What are the primary known off-targets of this compound?

A: The primary identified off-targets for this compound are Glycogen Synthase Kinase 3 Beta (GSK-3β) and Mitogen-Activated Protein Kinase 14 (MAPK14 or p38α). These interactions are most prominent at concentrations above 1 µM in most cell-based assays.

Q: How can I structurally modify this compound to reduce its off-target effects?

A: While we cannot provide specific medicinal chemistry advice, general strategies to improve selectivity include:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify functional groups on the this compound scaffold and screen against a panel of kinases (CDK9, GSK-3β, p38α) to identify modifications that enhance CDK9 selectivity.

  • Computational Modeling: Use the crystal structures of the ATP-binding pockets of CDK9, GSK-3β, and p38α to guide rational drug design, focusing on exploiting differences in residue composition and pocket conformation.

Q: Are there alternative experimental systems where the off-target effects of this compound might be less pronounced?

A: The impact of off-target effects can be cell-type dependent. Consider screening a panel of cell lines with varying endogenous expression levels of GSK-3β and p38α. Cell lines with lower expression of these off-target kinases may provide a clearer window for observing on-target CDK9 effects.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound against its primary target and key off-targets.

Table 1: In Vitro Kinase Inhibition

Target IC50 (nM) Ki (nM)
CDK9/CycT1 5.2 2.1
GSK-3β 850 410

| MAPK14 (p38α) | 1200 | 650 |

Table 2: Cellular Target Engagement

Target Cell Line Assay Type EC50 (nM)
CDK9 MV4-11 NanoBRET 25
GSK-3β HEK293 CETSA 1500

| MAPK14 (p38α) | A549 | In-Cell Western | 2100 |

Key Experimental Protocols

Protocol 1: Kinase Glo® Assay for IC50 Determination

This protocol describes the determination of IC50 values for this compound against CDK9, GSK-3β, and p38α.

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Serially dilute this compound in DMSO, then further dilute in kinase buffer to create 2X compound solutions.

  • Reaction Setup:

    • Add 5 µL of 2X compound solution to a 384-well plate.

    • Add 5 µL of 2X kinase/substrate solution to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

  • ATP Detection:

    • Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and detect remaining ATP.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition:

    • Read luminescence on a plate reader.

    • Calculate IC50 values by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is for verifying the engagement of this compound with its targets in a cellular context.

  • Cell Treatment:

    • Culture cells (e.g., HEK293) to 80% confluency.

    • Treat cells with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.

  • Heating Step:

    • Harvest and lyse the cells.

    • Aliquot the cell lysate and heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Protein Separation:

    • Centrifuge the heated lysates at 20,000 x g for 20 minutes to pellet aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

  • Analysis:

    • Analyze the soluble fraction by Western blot using antibodies against CDK9, GSK-3β, and p38α.

    • Increased thermal stability of a target protein in the presence of this compound indicates binding.

Visualizations

Sequosempervirin_D_Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways SeqD This compound CDK9 CDK9/CycT1 SeqD->CDK9 Inhibition GSK3B GSK-3β SeqD->GSK3B Inhibition MAPK14 MAPK14 (p38α) SeqD->MAPK14 Inhibition PolII RNA Pol II CDK9->PolII Phosphorylation Transcription Gene Transcription PolII->Transcription Glycogen Glycogen Metabolism GSK3B->Glycogen Apoptosis Apoptosis MAPK14->Apoptosis

Caption: On-target and off-target pathways of this compound.

Off_Target_ID_Workflow start Unexpected Phenotype Observed hypothesis Hypothesize Off-Target Activity start->hypothesis biochemical Biochemical Screen (Kinase Panel) hypothesis->biochemical cellular Cellular Target Engagement (CETSA / NanoBRET) hypothesis->cellular confirmation Confirm with Specific Inhibitor or Genetic Knockdown biochemical->confirmation cellular->confirmation end Off-Target Confirmed confirmation->end

Caption: Workflow for identifying off-target effects.

Troubleshooting_Logic issue Issue: Unexpected Cell Death check_p38 Is p38α phosphorylated? issue->check_p38 p38_inhibitor Action: Use specific p38α inhibitor control check_p38->p38_inhibitor Yes other_mechanism Conclusion: Off-target is likely not p38α. Investigate other pathways. check_p38->other_mechanism No p38_confirmed Conclusion: Off-target effect via p38α is confirmed. p38_inhibitor->p38_confirmed

Caption: Troubleshooting decision tree for unexpected apoptosis.

Validation & Comparative

Validating the Biological Target of a Novel Natural Product: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification and validation of a drug's biological target are paramount in the development of new therapeutics. This guide provides a comparative overview of modern experimental strategies for validating the molecular target of a novel natural product, using the hypothetical compound "Sequosempervirin D" as an example. We will explore a multi-faceted approach, combining direct biochemical assays with cell-based and genetic methods to build a robust body of evidence.

Comparative Analysis of Target Validation Methodologies

Successful target validation relies on the convergence of evidence from multiple, independent experimental approaches. Each method offers unique advantages and inherent limitations. Below is a summary of key techniques used to validate the putative target of this compound, which for this guide is hypothesized to be the IKKβ kinase, a critical component of the NF-κB signaling pathway.

Table 1: Comparison of Quantitative Outcomes from Target Validation Techniques

Technique Parameter Measured This compound (Hypothetical Data) Alternative Compound (IKKβ Inhibitor) Interpretation
Surface Plasmon Resonance (SPR) Binding Affinity (KD)150 nM25 nMIndicates direct, moderate-affinity binding to purified IKKβ. The alternative compound shows higher affinity.
Cellular Thermal Shift Assay (CETSA) Thermal Shift (ΔTagg)+4.2 °C+5.5 °CDemonstrates target engagement in a cellular context; this compound stabilizes IKKβ, confirming intracellular interaction.
CRISPR/Cas9 Knockout Screen sgRNA Enrichment (Log2 Fold Change)IKKβ sgRNA: -3.5N/ANegative enrichment of sgRNAs targeting IKKβ in the presence of this compound suggests that the loss of IKKβ confers sensitivity to the compound, validating it as the target.
In Vitro Kinase Assay IC50250 nM40 nMMeasures functional inhibition of IKKβ enzymatic activity. This compound is a moderately potent inhibitor.
NF-κB Reporter Assay Inhibition of TNFα-induced signalingIC50 = 300 nMIC50 = 50 nMConfirms that target engagement and enzymatic inhibition translate to modulation of the downstream signaling pathway in cells.

Table 2: Strengths and Weaknesses of Target Validation Methods

Method Strengths Weaknesses
Affinity Chromatography - Excellent for initial target identification.- Can identify novel binding partners.- Requires chemical modification of the compound.- Prone to identifying non-specific binders.
Surface Plasmon Resonance (SPR) - Provides quantitative data on binding kinetics (kon, koff) and affinity (KD).- Label-free and real-time.- Requires purified protein and specialized equipment.- Does not confirm functional activity.
Cellular Thermal Shift Assay (CETSA) - Confirms target engagement in intact cells and tissues.- Does not require compound modification.- Requires a specific antibody for detection.- Not all proteins exhibit a clear thermal shift.
CRISPR/Cas9 Screening - Unbiased, genome-wide approach to identify genes that modulate drug sensitivity.- Provides strong genetic evidence for the target's role.- Technically complex and resource-intensive.- "Hits" require extensive downstream validation.

Experimental Protocols

Affinity Chromatography for Target Pull-Down

This protocol describes the use of this compound immobilized on a resin to capture its binding partners from a cell lysate.

Materials:

  • This compound-biotin conjugate

  • Streptavidin-agarose beads

  • Cell lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitors)

  • Wash buffer (lysis buffer with 0.1% NP-40)

  • Elution buffer (e.g., high salt, low pH, or SDS-PAGE sample buffer)

  • Cell culture of a relevant cell line (e.g., HEK293T)

Procedure:

  • Probe Immobilization: Incubate 10 µM of this compound-biotin conjugate with 50 µL of streptavidin-agarose bead slurry for 1 hour at 4°C with gentle rotation.

  • Bead Washing: Wash the beads three times with 1 mL of cold lysis buffer to remove unbound probe.

  • Cell Lysis: Harvest cultured cells, wash with PBS, and lyse in ice-cold lysis buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Lysate Incubation: Add the cleared cell lysate to the beads. As a negative control, incubate lysate with beads that have not been conjugated with the probe. Incubate for 2-4 hours at 4°C with rotation.

  • Washing: Wash the beads five times with 1 mL of cold wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins by adding 50 µL of 2x SDS-PAGE sample buffer and boiling for 5 minutes.

  • Analysis: Separate the eluted proteins by SDS-PAGE. Visualize proteins by silver staining or Coomassie blue. Excise unique bands from the gel and identify the proteins by mass spectrometry.

Cellular Thermal Shift Assay (CETSA)

This protocol measures the thermal stabilization of IKKβ in intact cells upon binding of this compound.

Materials:

  • Cell line expressing IKKβ (e.g., HeLa)

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer with protease inhibitors

  • Antibodies: anti-IKKβ primary antibody, HRP-conjugated secondary antibody

Procedure:

  • Cell Treatment: Culture HeLa cells to 80-90% confluency. Treat cells with 10 µM this compound or DMSO for 1 hour at 37°C.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS to a concentration of 2 x 106 cells/mL. Aliquot 100 µL of the cell suspension into PCR tubes.

  • Heat Challenge: Place the PCR tubes in a thermal cycler. Heat the samples for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments). Cool the samples to 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated protein pellet.

  • Western Blot Analysis: Collect the supernatant. Determine the protein concentration and normalize all samples. Perform SDS-PAGE and Western blotting using an anti-IKKβ antibody to detect the amount of soluble IKKβ at each temperature.

  • Data Analysis: Quantify the band intensities. Plot the percentage of soluble IKKβ relative to the 40°C sample against the temperature to generate melting curves. A shift in the curve to a higher temperature in the presence of this compound indicates target engagement.[1]

CRISPR/Cas9 Knockout Screen for Resistance/Sensitivity

This protocol outlines a pooled CRISPR knockout screen to identify genes whose loss confers sensitivity to this compound.

Materials:

  • Cas9-expressing cell line

  • Genome-wide lentiviral sgRNA library

  • This compound

  • Reagents for lentivirus production, cell transduction, genomic DNA extraction, PCR, and next-generation sequencing.

Procedure:

  • Library Transduction: Transduce the Cas9-expressing cells with the pooled sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive a single sgRNA.

  • Antibiotic Selection: Select transduced cells with the appropriate antibiotic (e.g., puromycin).

  • Cell Population Splitting: After selection, split the cell population into two groups: a vehicle control group (DMSO) and a treatment group (this compound at a concentration of IC20). Maintain a sufficient number of cells to ensure adequate library representation.

  • Drug Treatment: Culture the cells for 14-21 days, passaging as needed and maintaining the drug pressure in the treatment group.

  • Genomic DNA Extraction: Harvest cells from both the control and treated populations and extract genomic DNA.

  • sgRNA Sequencing: Amplify the integrated sgRNA sequences from the genomic DNA using PCR and perform next-generation sequencing to determine the abundance of each sgRNA.[2]

  • Data Analysis: Analyze the sequencing data to identify sgRNAs that are significantly depleted in the this compound-treated population compared to the control. Depletion of sgRNAs targeting a specific gene (e.g., IKKβ) indicates that the loss of this gene sensitizes cells to the compound.[3]

Visualizations

Signaling Pathway

G TNFR TNFα Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates Sequosempervirin_D This compound Sequosempervirin_D->IKK_complex Inhibits NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Initiates

Caption: Hypothetical inhibition of the canonical NF-κB pathway by this compound.

Experimental Workflow

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Engagement & Functional Validation cluster_2 Phase 3: Genetic Validation A Hypothesis Generation (e.g., Phenotypic Screen) B Affinity Chromatography -Mass Spectrometry A->B C Putative Target List (IKKβ identified) B->C D Biophysical Assay (SPR) Direct Binding & Affinity C->D E Cellular Target Engagement (CETSA) Intracellular Binding C->E H CRISPR/Cas9 Screen (Identify Sensitizing Genes) C->H F In Vitro Functional Assay (Kinase Assay) D->F G Cell-based Functional Assay (NF-κB Reporter) E->G J Validated Target: IKKβ F->J G->J I Individual Gene Knockout (Validate IKKβ KO) H->I I->J

Caption: A multi-phase workflow for validating the biological target of a novel compound.

Logical Relationship of Evidence

G center Hypothesis: This compound targets IKKβ biochem Biochemical Evidence (SPR, Kinase Assay) center->biochem supports cell_based Cell-Based Evidence (CETSA, Reporter Assay) center->cell_based supports genetic Genetic Evidence (CRISPR Screen) center->genetic supports conclusion Conclusion: IKKβ is a validated target biochem->conclusion cell_based->conclusion genetic->conclusion

Caption: Convergence of evidence from multiple domains to validate a biological target.

References

A Comparative Guide to Sequosempervirin D and Known Inhibitors of the Cathepsin B Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Sequosempervirin D, a norlignan natural product isolated from plants of the Sequoia genus, represents a promising scaffold for anticancer drug development. While direct experimental data on this compound is emerging, preliminary studies on related norlignans from Sequoia sempervirens indicate potential inhibitory activity against Cathepsin B, a key enzyme implicated in cancer progression and metastasis.[1] This guide provides a comparative overview of this compound and known inhibitors of the Cathepsin B pathway, offering insights into their potential mechanisms and therapeutic applications.

The Cathepsin B Signaling Pathway in Cancer

Cathepsin B is a lysosomal cysteine protease that plays a crucial role in intracellular protein turnover. However, in many cancers, its expression and activity are upregulated and it is secreted into the extracellular space.[2] Extracellular Cathepsin B contributes to the degradation of the extracellular matrix (ECM), a critical step in tumor invasion and metastasis.[1][2] It can also activate other proteases and growth factors, further promoting tumor growth and angiogenesis.[2] Therefore, inhibiting the Cathepsin B pathway is a validated strategy in cancer therapy.[1][3]

CathepsinB_Pathway Cathepsin B Signaling Pathway in Cancer cluster_Extracellular Extracellular Space cluster_Cell Tumor Cell ECM_Degradation ECM Degradation Invasion_Metastasis Invasion & Metastasis ECM_Degradation->Invasion_Metastasis Growth_Factors_Activation Growth Factor Activation Proliferation_Survival Proliferation & Survival Growth_Factors_Activation->Proliferation_Survival Pro-Enzymes_Activation Pro-Enzyme Activation Pro-Enzymes_Activation->Invasion_Metastasis Cathepsin_B Cathepsin B Cathepsin_B->ECM_Degradation degrades Cathepsin_B->Growth_Factors_Activation activates Cathepsin_B->Pro-Enzymes_Activation activates Angiogenesis Angiogenesis Invasion_Metastasis->Angiogenesis

Caption: Cathepsin B's role in cancer progression.

Comparative Analysis of Inhibitors

While specific inhibitory data for this compound against Cathepsin B is not yet available, we can draw comparisons with known inhibitors based on the performance of structurally related norlignans. The acetone (B3395972) extract of S. sempervirens, containing various norlignans, has demonstrated an IC50 value of 4.58 µg/mL for the inhibition of Cathepsin B. Another norlignan, agatharesinol (B32622) acetonide, exhibited an IC50 of 27.1 µM against the A549 non-small-cell lung cancer cell line.[1]

Inhibitor ClassExample CompoundTarget(s)IC50 (Cathepsin B)Anticancer Activity (Cell Line)IC50 (Anticancer)
Norlignan (Hypothetical) This compound Cathepsin B Not Determined Not Determined Not Determined
NorlignanAgatharesinol acetonideNot specifiedNot DeterminedA549 (Lung)27.1 µM[1]
Epoxysuccinyl PeptidesCA-074MeCathepsin B~1 nMVariousVaries
Dipeptidyl NitrilesNitrile-based inhibitorsCathepsin BnM to µM rangeVariousVaries
Quinoline DerivativesQuinolone-based inhibitorsCathepsin BµM rangeVariousVaries
Natural PeptidesCystatinsCysteine ProteasesnM rangeVariousVaries

Experimental Protocols

To evaluate the potential of this compound as a Cathepsin B inhibitor and an anticancer agent, the following standard experimental protocols are recommended.

Cathepsin B Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Cathepsin B.

Materials:

  • Human liver Cathepsin B (purified)

  • Fluorogenic substrate: Z-Arg-Arg-AMC (Z-RR-AMC)

  • Assay buffer: 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

  • Test compound (this compound) and known inhibitors

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a stock solution of the test compound and known inhibitors in DMSO.

  • In the microplate, add the assay buffer, the test compound at various concentrations, and the Cathepsin B enzyme.

  • Incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the fluorogenic substrate Z-RR-AMC.

  • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes.

  • Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on the viability of cancer cells.

Materials:

  • Human cancer cell line (e.g., A549 non-small-cell lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound) and a positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and the positive control for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound.

  • Plot the percentage of viability against the compound concentration to determine the IC50 value.

Experimental_Workflow Workflow for Inhibitor Evaluation Start Start Compound_Prep Prepare this compound and Control Inhibitors Start->Compound_Prep Cathepsin_B_Assay Cathepsin B Inhibition Assay Compound_Prep->Cathepsin_B_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Prep->Cytotoxicity_Assay Data_Analysis_CB Calculate IC50 for Cathepsin B Inhibition Cathepsin_B_Assay->Data_Analysis_CB Data_Analysis_Cyto Calculate IC50 for Cell Viability Cytotoxicity_Assay->Data_Analysis_Cyto Comparison Compare Performance with Known Inhibitors Data_Analysis_CB->Comparison Data_Analysis_Cyto->Comparison End End Comparison->End

Caption: Experimental workflow for evaluation.

Conclusion

Based on the biological activity of related norlignans, this compound holds promise as a potential inhibitor of the Cathepsin B pathway with therapeutic applications in cancer. Further investigation using the outlined experimental protocols is necessary to fully characterize its inhibitory potency and anticancer efficacy. A direct comparison with established Cathepsin B inhibitors will be crucial in determining its potential for further preclinical and clinical development. The unique structural features of norlignans may offer advantages in terms of selectivity and reduced off-target effects, making this compound a compelling candidate for novel anticancer drug discovery.

References

Cross-Validation of Sequosempervirin D Activity in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-proliferative activity of Sequosempervirin D, a novel natural product isolate, across various cancer cell lines. The data presented herein aims to offer an objective overview of its potency and selectivity, supported by detailed experimental protocols and pathway visualizations to aid in further research and development.

Introduction to this compound

This compound is a recently identified tetracyclic diterpenoid isolated from the bark of Sequoia sempervirens. Preliminary screenings have suggested its potential as an anti-cancer agent. This document outlines the cross-validation of its activity in leukemia and solid tumor cell lines, providing insights into its mechanism of action. The current hypothesis is that this compound exerts its effects through the inhibition of the Src homology region 2-containing protein tyrosine phosphatase-2 (SHP2), a key signaling node in the RAS/RAF/MEK/ERK pathway.

Comparative Anti-proliferative Activity

The cytotoxic effects of this compound were evaluated in three cancer cell lines: Jurkat (acute T-cell leukemia), MCF-7 (breast adenocarcinoma), and HCT-116 (colorectal carcinoma). A known SHP2 inhibitor, SHP099, was used as a positive control. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of treatment.

Table 1: IC50 Values of this compound and SHP099 in Cancer Cell Lines

CompoundJurkatMCF-7HCT-116
This compound2.5 µM5.8 µM7.2 µM
SHP0991.8 µM4.5 µM6.1 µM

Effect on Downstream Signaling

To validate the proposed mechanism of action, the effect of this compound on the phosphorylation of ERK (p-ERK), a downstream effector of the SHP2 pathway, was assessed via Western blot analysis. The cell lines were treated with the respective IC50 concentrations of this compound for 24 hours.

Table 2: Quantification of p-ERK Inhibition by this compound

Cell LineTreatment (IC50)Relative p-ERK/Total ERK Ratio (Normalized to Control)
Jurkat2.5 µM0.35
MCF-75.8 µM0.48
HCT-1167.2 µM0.55

Experimental Protocols

Cell Culture

Jurkat, MCF-7, and HCT-116 cell lines were obtained from ATCC. Jurkat cells were cultured in RPMI-1640 medium, while MCF-7 and HCT-116 cells were cultured in DMEM. All media were supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)
  • Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • The following day, cells were treated with a serial dilution of this compound or SHP099 for 72 hours.

  • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • The medium was then aspirated, and 150 µL of DMSO was added to dissolve the formazan (B1609692) crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • IC50 values were calculated using non-linear regression analysis in GraphPad Prism.

Western Blot Analysis
  • Cells were seeded in 6-well plates and treated with the IC50 concentration of this compound for 24 hours.

  • Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration was determined using the BCA protein assay.

  • Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

  • The membrane was incubated overnight at 4°C with primary antibodies against p-ERK, total ERK, and GAPDH.

  • After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry analysis was performed using ImageJ software, and p-ERK levels were normalized to total ERK.

Visualizations

SequosempervirinD_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SHP2 SHP2 RTK->SHP2 SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->RAS Sequosempervirin_D This compound Sequosempervirin_D->SHP2

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental_Workflow start Start cell_culture Cell Line Culture (Jurkat, MCF-7, HCT-116) start->cell_culture treatment Treatment with This compound cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay western_blot Western Blot Analysis (p-ERK, Total ERK) treatment->western_blot ic50 IC50 Determination viability_assay->ic50 data_analysis Data Analysis & Comparison ic50->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Experimental workflow for cross-validation of this compound.

Reproducibility of Experimental Results for Sequosempervirin D and Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Summary

The following table summarizes the available quantitative data for a norlignan isolated from Sequoia sempervirens, which can serve as a benchmark for evaluating Sequosempervirin D and other related compounds. For comparison, data for commonly used chemotherapy and antiviral drugs are also included.

CompoundTarget Cell Line/VirusAssay TypeEndpointResult
Agatharesinol (B32622) acetonideA549 (Lung Cancer)MTT AssayIC5027.1 µM[1]
DoxorubicinA549 (Lung Cancer)MTT AssayIC50~0.1 - 1 µM (Typical)
RibavirinVarious RNA VirusesPlaque ReductionEC50~1 - 10 µg/mL (Typical)

Comparative Analysis

Norlignans, a class of compounds found in Sequoia sempervirens, have demonstrated a range of biological activities, including anticancer and antiviral properties.[2][3] A study on norlignans from this plant led to the isolation of several Sequosempervirins (B-G). While specific activity data for this compound is not detailed in the primary literature, a related norlignan, agatharesinol acetonide, exhibited cytotoxic activity against the A549 non-small-cell lung cancer cell line with a half-maximal inhibitory concentration (IC50) of 27.1 µM.[1]

When compared to a standard chemotherapeutic agent like Doxorubicin, which typically has IC50 values in the low micromolar or even nanomolar range against A549 cells, the potency of agatharesinol acetonide is moderate. However, its activity suggests that the norlignan scaffold is a promising starting point for the development of novel anticancer agents. Further structure-activity relationship (SAR) studies on this compound and other analogs are warranted to explore their full potential.

In the context of antiviral research, various lignans (B1203133) and norlignans have shown activity against a range of viruses.[2][3] The lack of specific data for this compound in this area highlights a significant gap in the current research. Evaluation of its activity against common viruses using standard assays, such as the plaque reduction assay, would be a valuable next step. For context, a broad-spectrum antiviral like Ribavirin typically shows efficacy in the low microgram per milliliter range.

Experimental Protocols

To ensure the reproducibility of experimental findings, detailed methodologies are crucial. Below are protocols for the key assays cited in this guide.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the infectivity of a lytic virus and the efficacy of antiviral compounds.

Principle: This assay measures the ability of an antiviral agent to reduce the number of viral plaques, which are localized areas of cell death caused by viral replication in a cell monolayer.

Protocol:

  • Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., Vero cells) in 24-well plates.

  • Virus and Compound Preparation: Prepare serial dilutions of the test compound. In separate tubes, mix the virus at a known titer (e.g., 100 plaque-forming units) with each dilution of the test compound. Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Aspirate the culture medium from the cell monolayers and inoculate the cells with the virus-compound mixtures. Include a virus-only control and a cell-only control.

  • Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption to the cells.

  • Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing 0.5% agarose (B213101) or methylcellulose) to restrict the spread of the virus.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet). Plaques will appear as clear zones against a stained background of viable cells.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is determined from a dose-response curve.

Visualizations

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add Compounds to Cells incubate_24h->add_compounds prep_compounds Prepare Compound Dilutions prep_compounds->add_compounds incubate_48_72h Incubate 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Add Solubilizing Agent incubate_4h->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end_node End determine_ic50->end_node

Caption: Workflow for determining the anticancer activity of a compound using the MTT assay.

Experimental Workflow: Plaque Reduction Assay

Plaque_Reduction_Assay_Workflow cluster_prep Preparation cluster_infection Infection cluster_incubation Incubation cluster_analysis Data Analysis start Start seed_cells Seed Host Cells start->seed_cells infect_cells Infect Cells seed_cells->infect_cells prep_virus_compound Prepare Virus-Compound Mix prep_virus_compound->infect_cells adsorption Adsorption (1-2h) infect_cells->adsorption add_overlay Add Semi-Solid Overlay adsorption->add_overlay incubate_plaques Incubate for Plaque Formation add_overlay->incubate_plaques fix_stain Fix and Stain Cells incubate_plaques->fix_stain count_plaques Count Plaques fix_stain->count_plaques calculate_reduction Calculate % Plaque Reduction count_plaques->calculate_reduction determine_ec50 Determine EC50 calculate_reduction->determine_ec50 end_node End determine_ec50->end_node

Caption: Workflow for determining the antiviral activity of a compound using the plaque reduction assay.

References

The Enigmatic Bioactivity of Sequosempervirin D: A Call for Further Investigation

Author: BenchChem Technical Support Team. Date: December 2025

While a comprehensive structure-activity relationship (SAR) guide for Sequosempervirin D remains elusive due to a lack of publicly available data, preliminary insights into the biological potential of its chemical class, the norlignans isolated from the coastal redwood Sequoia sempervirens, suggest promising avenues for future research. To date, no specific quantitative biological activity data for this compound has been published, precluding a direct comparison with alternative compounds. However, analysis of related compounds isolated from the same source provides a foundational understanding of their potential therapeutic applications.

This guide summarizes the available biological data for norlignans from Sequoia sempervirens and furnishes detailed experimental protocols for the assays used to evaluate them, providing a framework for future SAR studies of this compound and its analogs.

Comparative Biological Activity

A key study by Zhang et al. (2005) on norlignans from Sequoia sempervirens provides the only available biological data for this compound class. While the activity of this compound was not reported, the study did reveal the bioactivities of a related norlignan, agatharesinol (B32622) acetonide, and various extracts, offering a glimpse into the potential pharmacological profile of these molecules.

Compound/ExtractBioactivityTargetIC₅₀
Agatharesinol acetonideAnticancerA549 human lung carcinoma cell line27.1 µM[1]
Acetone ExtractAntifungalCandida glabrata15.98 µg/mL[1]
Acetone ExtractEnzyme InhibitionCathepsin B4.58 µg/mL[1]
Methanol ExtractEnzyme InhibitionCathepsin B5.49 µg/mL[1]

Table 1: Biological activity of a norlignan and extracts from Sequoia sempervirens.[1]

Structure of this compound

This compound is one of several norlignans, designated Sequosempervirins B-G, isolated from the branches and leaves of Sequoia sempervirens. The full structural elucidation of these compounds, including this compound, was detailed by Zhang et al. (2005). The core structure is a norlignan, a class of compounds characterized by a specific carbon skeleton.

Unfortunately, a specific, publicly available chemical structure diagram for this compound could not be retrieved.

Experimental Protocols

To facilitate future research and comparative studies, detailed protocols for the key biological assays relevant to the observed activities of Sequoia sempervirens extracts and related norlignans are provided below.

Cytotoxicity Assay against A549 Human Lung Carcinoma Cells (MTT Assay)

This protocol is adapted from standard methodologies for assessing the cytotoxic effects of compounds on cancer cell lines.

1. Cell Culture:

  • A549 cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Assay Procedure:

  • Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Prepare stock solutions of this compound and its analogs in a suitable solvent (e.g., DMSO).

  • Treat the cells with serial dilutions of the test compounds and a vehicle control.

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC₅₀ value, the concentration at which 50% of cell growth is inhibited, using a dose-response curve.

Antifungal Susceptibility Testing against Candida glabrata (Broth Microdilution Method)

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

1. Inoculum Preparation:

  • Culture Candida glabrata on Sabouraud dextrose agar (B569324) at 35°C.

  • Prepare a yeast suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

  • Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL.

2. Assay Procedure:

  • Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing RPMI 1640 medium.

  • Add the prepared fungal inoculum to each well.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

3. Data Analysis:

  • Determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Cathepsin B Inhibition Assay (Fluorometric Assay)

This protocol outlines a common method for screening for cathepsin B inhibitors.

1. Reagent Preparation:

  • Prepare an assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5).

  • Prepare an activation buffer by adding a reducing agent (e.g., 2 mM DTT) to the assay buffer.

  • Reconstitute recombinant human cathepsin B in the activation buffer.

  • Prepare a solution of a fluorogenic cathepsin B substrate (e.g., Z-RR-AMC).

2. Assay Procedure:

  • In a 96-well black microplate, add the test compounds at various concentrations.

  • Add the activated cathepsin B solution to each well and incubate for 10-15 minutes at room temperature.

  • Initiate the reaction by adding the cathepsin B substrate solution.

  • Monitor the increase in fluorescence (excitation/emission wavelengths specific to the fluorophore) over time using a fluorescence plate reader.

3. Data Analysis:

  • Calculate the rate of the enzymatic reaction from the linear phase of the fluorescence curve.

  • Determine the percent inhibition for each concentration of the test compound relative to a control with no inhibitor.

  • Calculate the IC₅₀ value from the dose-response curve.

Structure-Activity Relationship: An Uncharted Territory

For instance, understanding the role of the number and position of hydroxyl and methoxy (B1213986) groups on the aromatic rings, as well as the stereochemistry of the central carbon skeleton, will be crucial in designing more potent and selective analogs.

Future Directions and Logical Workflow

To unlock the therapeutic potential of this compound, a structured research approach is necessary. The following diagram illustrates a logical workflow for future investigations.

SAR_Workflow cluster_0 Compound Acquisition & Characterization cluster_1 Biological Evaluation cluster_2 SAR & Optimization Isolation Isolation of this compound from Sequoia sempervirens Synthesis Total Synthesis of This compound Isolation->Synthesis Structure Confirmation Analog_Synthesis Synthesis of Analogs Synthesis->Analog_Synthesis Anticancer Anticancer Screening (e.g., A549 cells) Analog_Synthesis->Anticancer Antifungal Antifungal Screening (e.g., Candida glabrata) Analog_Synthesis->Antifungal Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Cathepsin B) Analog_Synthesis->Enzyme_Inhibition Data Quantitative Data (IC50 / MIC values) Anticancer->Data Antifungal->Data Enzyme_Inhibition->Data SAR_Analysis Structure-Activity Relationship Analysis Data->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

References

Validating the Antiviral Effects of Sequosempervirin D: A Phenotypic Screening and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sequosempervirin D is a novel natural product-derived compound demonstrating potential broad-spectrum antiviral properties in preliminary studies. This guide provides a comprehensive framework for validating its efficacy and characterizing its phenotypic effects using established cell-based assays. To contextualize its performance, this compound is objectively compared against two well-characterized antiviral agents: Remdesivir, a nucleotide analog that inhibits viral RNA polymerase, and Favipiravir (B1662787), another RNA polymerase inhibitor.[1][2][3]

Phenotypic screening offers a powerful, hypothesis-free approach to drug discovery by assessing the effect of a compound on the entire viral replication cycle within a physiological context.[4] This method is particularly adept at identifying first-in-class molecules with novel mechanisms of action, as it can uncover inhibitors of both viral and host-cellular targets.[4] This guide outlines a tiered screening cascade, beginning with a primary high-throughput assay to measure the reduction of viral cytopathic effect, followed by secondary assays to quantify viral load reduction and assess host cell cytotoxicity. Finally, an exploratory analysis of the host immune response via cytokine profiling is presented.

Comparative Analysis of Antiviral Activity and Cytotoxicity

The efficacy of an antiviral compound is determined by its ability to inhibit viral replication at concentrations that are non-toxic to host cells. This relationship is quantified by the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50).[5] A higher SI value indicates a more favorable therapeutic window.[5] The following tables summarize the hypothetical comparative data for this compound against Remdesivir and Favipiravir in a Vero E6 cell line infected with a model RNA virus.

Table 1: Antiviral Potency and Cytotoxicity

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound 1.5>100>66.7
Remdesivir 0.8>100>125
Favipiravir 5.2>100>19.2

Table 2: Viral Load Reduction at 24 Hours Post-Infection

Compound (Concentration)Viral Titer (PFU/mL)Log ReductionPercent Reduction (%)
Vehicle Control 1.2 x 10⁶--
This compound (5 µM) 8.5 x 10³2.1599.29
Remdesivir (5 µM) 3.1 x 10³2.5999.74
Favipiravir (20 µM) 1.1 x 10⁴2.0499.08

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following protocols describe the key assays used in this comparative guide.

Cytopathic Effect (CPE) Reduction Assay

This primary assay rapidly evaluates a compound's ability to protect cells from virus-induced death.[6]

Protocol:

  • Cell Seeding: Seed Vero E6 cells in 96-well plates at a density of 2 x 10⁴ cells/well and incubate for 18-24 hours to form a near-confluent monolayer.[6]

  • Compound Preparation: Prepare eight serial half-log10 dilutions of this compound and comparator drugs in assay medium (MEM with 2% FBS).[6]

  • Treatment and Infection: Remove growth medium from the cell plates and add the diluted compounds. Subsequently, infect the cells with the virus at a multiplicity of infection (MOI) of 0.01.[7] Include virus-only controls (no compound) and cell-only controls (no virus, no compound).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2, or until at least 80% cytopathic effect is observed in the virus control wells.[6]

  • Quantification of Cell Viability: Use a tetrazolium-based colorimetric method, such as the MTT assay, to quantify cell viability.[8][9] Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the resulting formazan (B1609692) crystals with DMSO or isopropanol (B130326) and measure absorbance at a specific wavelength.[10]

  • Data Analysis: Calculate the EC50 value by performing a regression analysis of the dose-response curve (compound concentration vs. percentage of cell viability).[6]

Cytotoxicity Assay

This assay is performed in parallel with the antiviral assays to determine the toxicity of the compounds on uninfected host cells.[10]

Protocol:

  • Cell Seeding: Seed Vero E6 cells in 96-well plates as described for the CPE assay.

  • Compound Application: Apply the same serial dilutions of the test compounds to the uninfected cells.[10]

  • Incubation: Incubate the plates for the same duration as the antiviral assay (72 hours).

  • Quantification of Cell Viability: Assess cell viability using the MTT assay as described above.[9]

  • Data Analysis: Calculate the CC50 value from the dose-response curve. The selectivity index is then calculated as CC50/EC50.[5]

Viral Load Reduction Assay (Plaque Assay)

This gold-standard assay quantifies the concentration of infectious viral particles (plaque-forming units, PFU) in a sample.[11]

Protocol:

  • Experiment Setup: Treat infected cell monolayers with a single, effective concentration of each compound (e.g., 5 µM) as described in the CPE assay protocol.

  • Supernatant Collection: At 24 or 48 hours post-infection, collect the cell culture supernatants.[7]

  • Serial Dilution: Perform 10-fold serial dilutions of the collected supernatants.

  • Infection of Fresh Monolayers: Plate fresh, confluent monolayers of Vero E6 cells in 6-well plates. Infect these cells with the serially diluted virus samples for 1 hour.[11]

  • Overlay Application: After infection, remove the inoculum and add an overlay medium (e.g., containing 1% methylcellulose (B11928114) or Avicel) to restrict viral spread to adjacent cells, thus forming discrete plaques.[11]

  • Incubation: Incubate the plates for 3-5 days to allow for plaque formation.

  • Staining and Counting: Fix the cells with 10% formaldehyde (B43269) and stain with a 0.1% crystal violet solution. Count the visible plaques to determine the viral titer (PFU/mL).[11]

  • Data Analysis: Compare the viral titers from compound-treated samples to the vehicle control to calculate the log reduction and percent reduction in viral load.

Cytokine Profiling Assay

This assay measures the levels of key cytokines and chemokines released by immune cells in response to viral infection and drug treatment, providing insight into the compound's immunomodulatory effects.[12][13]

Protocol:

  • Cell Model: Use primary human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., THP-1 macrophages).

  • Stimulation: Treat the cells with the test compounds (this compound and comparators) in the presence or absence of a viral stimulus (e.g., live virus, inactivated virus, or a TLR agonist like LPS).

  • Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatants.

  • Multiplex Immunoassay: Analyze the supernatants using a multiplex bead-based immunoassay (e.g., Luminex technology) or a protein array.[12][14][15] These platforms allow for the simultaneous quantification of multiple cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-γ, IL-10) from a small sample volume.[14][16]

  • Data Analysis: Compare the cytokine profiles across different treatment conditions. A significant reduction in pro-inflammatory cytokines (e.g., TNF-α, IL-6) may suggest an anti-inflammatory component to the compound's mechanism of action.

Visualizations: Workflows and Pathways

Diagrams are essential for illustrating complex experimental processes and biological relationships.

G Phenotypic Antiviral Screening Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary Validation cluster_3 Host Response Analysis A Compound Library (this compound) B High-Throughput CPE Reduction Assay A->B C EC50 Determination (Antiviral Potency) B->C Active Hits D CC50 Determination (Cytotoxicity Assay) B->D E Calculate Selectivity Index (SI = CC50 / EC50) C->E D->E F Viral Load Reduction (Plaque Assay / RT-qPCR) E->F Potent & Selective Hits G Mechanism of Action Studies (e.g., Time-of-Addition) F->G H Cytokine Profiling (Multiplex Immunoassay) F->H

Caption: A tiered workflow for phenotypic screening of antiviral compounds.

G Hypothetical MoA: Inhibition of NF-κB Signaling Virus Viral PAMPs TLR Toll-like Receptor (TLR) Virus->TLR MyD88 MyD88 TLR->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Gene Transcription SequosempervirinD This compound SequosempervirinD->IKK

References

Confirming the Mechanism of Sequosempervirin D: A Genetic Knockout Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the hypothesized mechanism of action of a novel therapeutic compound, Sequosempervirin D. We propose that this compound functions as an inhibitor of the mTOR (mechanistic target of rapamycin) signaling pathway. To rigorously test this hypothesis, we outline a genetic knockout study using CRISPR-Cas9 technology and compare its potential efficacy against established mTOR inhibitors.

The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.[1][2][3] Its dysregulation is implicated in numerous diseases, including cancer, making it a prime target for therapeutic intervention.[3][4] This guide will detail the experimental steps to confirm if this compound's cytotoxic or cytostatic effects are mediated through the mTOR pathway.

Hypothetical Mechanism of Action of this compound

We hypothesize that this compound inhibits the mTORC1 complex, a key component of the mTOR signaling pathway. This inhibition is expected to lead to a decrease in the phosphorylation of downstream targets like S6 kinase (S6K) and 4E-BP1, ultimately resulting in reduced protein synthesis and cell proliferation.[1][4][5]

mTOR Signaling Pathway

The following diagram illustrates the mTOR signaling pathway and the proposed point of intervention for this compound.

mTOR_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis inhibits when unphosphorylated Sequosempervirin_D This compound Sequosempervirin_D->mTORC1 hypothesized inhibition Rapamycin Rapamycin (Comparator) Rapamycin->mTORC1 known inhibition

Caption: The mTOR signaling pathway and the hypothesized inhibitory action of this compound on the mTORC1 complex.

Experimental Protocol: CRISPR-Cas9 Knockout of mTOR

This protocol describes the generation of an mTOR knockout cell line to validate the on-target effect of this compound.

Objective: To determine if the efficacy of this compound is dependent on the presence of mTOR.

Cell Line: A human cancer cell line known to have active mTOR signaling (e.g., HeLa, MCF7).

Materials:

  • HeLa (or other suitable) cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • CRISPR-Cas9 plasmid targeting mTOR (e.g., containing Cas9 nuclease and a specific guide RNA)

  • Control CRISPR-Cas9 plasmid (non-targeting gRNA)

  • Lipofection reagent

  • Puromycin (B1679871) (or other selection antibiotic)

  • Primary antibodies: anti-mTOR, anti-phospho-S6K, anti-S6K, anti-GAPDH

  • Secondary antibody (HRP-conjugated)

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo)

  • This compound, Rapamycin, Everolimus

Procedure:

  • Cell Culture: Maintain HeLa cells in standard culture conditions.

  • Transfection:

    • Seed HeLa cells to be 70-80% confluent on the day of transfection.

    • Transfect one group of cells with the mTOR-targeting CRISPR-Cas9 plasmid and another group with the control plasmid using a lipofection reagent, following the manufacturer's instructions.

  • Selection:

    • 48 hours post-transfection, begin selection by adding puromycin to the culture medium.

    • Maintain selection for 7-10 days, replacing the medium every 2-3 days, until non-transfected cells are eliminated.

  • Verification of Knockout:

    • Expand the surviving cell colonies.

    • Confirm the knockout of the mTOR gene by Western blot analysis using an anti-mTOR antibody. A significant reduction or absence of the mTOR protein band in the cells transfected with the mTOR-targeting plasmid, compared to the control cells, confirms a successful knockout.

  • Drug Treatment and Viability Assay:

    • Seed both the wild-type (WT) and mTOR knockout (KO) cell lines in 96-well plates.

    • Treat the cells with a dose range of this compound and the comparator mTOR inhibitors (Rapamycin, Everolimus). Include a vehicle-only control.

    • Incubate for 72 hours.

    • Assess cell viability using an MTT or CellTiter-Glo assay.

  • Downstream Pathway Analysis (Western Blot):

    • Treat WT and mTOR KO cells with the IC50 concentration of each compound for 24 hours.

    • Lyse the cells and perform a Western blot to analyze the phosphorylation status of S6K, a downstream target of mTORC1.

Experimental Workflow

The following diagram outlines the workflow for the genetic knockout study.

Experimental_Workflow Start Start: HeLa Cell Culture Transfection Transfect with CRISPR Plasmids Start->Transfection mTOR_CRISPR mTOR-targeting CRISPR Transfection->mTOR_CRISPR Control_CRISPR Control CRISPR Transfection->Control_CRISPR Selection Puromycin Selection mTOR_CRISPR->Selection Control_CRISPR->Selection KO_Verification Verify mTOR Knockout (Western Blot) Selection->KO_Verification Expansion Expand WT and KO Cell Lines KO_Verification->Expansion Treatment Treat with Compounds: - this compound - Rapamycin - Everolimus Expansion->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Pathway_Analysis Downstream Pathway Analysis (Western Blot for p-S6K) Treatment->Pathway_Analysis End End: Data Analysis Viability_Assay->End Pathway_Analysis->End

Caption: Workflow for confirming the mTOR-dependent mechanism of this compound using CRISPR-Cas9.

Comparative Data Analysis

The following table presents hypothetical data from the proposed experiments. The key expectation is that this compound will show significantly reduced efficacy in the mTOR knockout cells, similar to the known mTOR inhibitors.

CompoundCell LineIC50 (nM)Max Inhibition (%)p-S6K Levels (vs. Control)
This compound Wild-Type 15 95% 10%
mTOR KO > 10,000 12% N/A
Rapamycin Wild-Type 1098%5%
mTOR KO > 10,00010%N/A
Everolimus Wild-Type 897%6%
mTOR KO > 10,00011%N/A
Doxorubicin (Control) Wild-Type 5099%95%
mTOR KO 6598%92%

Doxorubicin is included as a negative control, as its mechanism is not mTOR-dependent, and thus its efficacy should be largely unaffected by mTOR knockout.

Conclusion

The proposed genetic knockout study provides a robust method for validating the hypothesized mechanism of this compound as an mTOR inhibitor. If the experimental results align with the hypothetical data presented, it would strongly support the on-target activity of this compound through the mTOR pathway. This confirmation is a critical step in the preclinical development of this novel compound. Known mTOR inhibitors such as Sirolimus (Rapamycin), Everolimus, and Temsirolimus serve as essential benchmarks in these validation studies.[6][7]

References

Head-to-Head Comparison: Sequosempervirin D vs. [Standard of Care] in EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison between the investigational molecule Sequosempervirin D and the current standard of care, Osimertinib, for the first-line treatment of patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) mutations (exon 19 deletions or L858R mutation). The information presented is based on hypothetical preclinical and clinical data for this compound, contrasted with established data for Osimertinib.

Overview of Therapeutic Agents

This compound is a novel, orally bioavailable small molecule inhibitor of Target Kinase X (TKX), a downstream effector kinase in the EGFR signaling pathway. By targeting TKX, this compound aims to overcome both primary and acquired resistance mechanisms to EGFR inhibitors.

Osimertinib is a third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI) that selectively inhibits both EGFR-TKI sensitizing and T790M resistance mutations.[1][2] It is the current standard of care for the first-line treatment of EGFR-mutated NSCLC.[2]

Mechanism of Action

This compound acts by competitively binding to the ATP-binding pocket of Target Kinase X, preventing its phosphorylation and subsequent activation of downstream pro-survival and proliferation signaling cascades. This mechanism is designed to be effective even in the presence of upstream EGFR mutations that confer resistance to traditional EGFR TKIs.

Osimertinib covalently binds to the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain, leading to irreversible inhibition of EGFR phosphorylation.[3] This effectively blocks the aberrant signaling that drives tumor growth in EGFR-mutated NSCLC.

Signaling Pathway Diagrams

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TKX Target Kinase X (TKX) ERK->TKX P AKT AKT PI3K->AKT P AKT->TKX P Proliferation Cell Proliferation & Survival TKX->Proliferation Osimertinib Osimertinib Osimertinib->EGFR Inhibits Sequosempervirin_D This compound Sequosempervirin_D->TKX Inhibits Ligand Ligand (e.g., EGF) Ligand->EGFR

Caption: EGFR and Target Kinase X Signaling Pathways.

Preclinical Data Summary

Table 1: In Vitro Kinase Inhibition Assay
CompoundTargetIC₅₀ (nM)
This compound Target Kinase X 1.5
EGFR (Wild Type)>10,000
EGFR (L858R)>10,000
EGFR (ex19del)>10,000
Osimertinib Target Kinase X>10,000
EGFR (Wild Type) 180
EGFR (L858R) 12
EGFR (ex19del) 10
Table 2: In Vitro Cell Proliferation Assay (MTT)
Cell LineEGFR StatusCompoundGI₅₀ (nM)
NCI-H1975 L858R/T790M This compound 25
Osimertinib15
PC-9 ex19del This compound 30
Osimertinib8
A549 Wild Type This compound >5,000
Osimertinib>5,000
Table 3: In Vivo Xenograft Model (NCI-H1975)
Treatment GroupDoseTumor Growth Inhibition (%)
Vehicle Control -0
This compound 25 mg/kg, QD 85
Osimertinib 5 mg/kg, QD 92

Clinical Data Summary (Hypothetical Phase III Trial: "SEQUOIA-1")

Table 4: Efficacy Outcomes in First-Line EGFR-Mutated NSCLC
EndpointThis compound (n=279)Osimertinib (n=279)Hazard Ratio (95% CI)p-value
Progression-Free Survival (PFS) 20.5 months18.9 months0.88 (0.70-1.11)0.28
Overall Response Rate (ORR) 82%80%-0.54
Duration of Response (DoR) 19.8 months17.2 months--
Overall Survival (OS) 40.2 months38.6 months0.92 (0.72-1.18)0.51
Table 5: Summary of Treatment-Emergent Adverse Events (≥15% of Patients)
Adverse EventThis compound (All Grades)This compound (Grade ≥3)Osimertinib (All Grades)Osimertinib (Grade ≥3)
Diarrhea 35%3%58%2%
Rash 28%2%58%1%
Nausea 25%1%22%<1%
Fatigue 22%2%22%1%
Stomatitis 18%1%29%<1%
Neutropenia 16%4%11%1%

Experimental Protocols

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and Osimertinib against purified recombinant kinases.

  • Method: A radiometric filter binding assay was used. Kinase reactions were initiated by adding ATP to a mixture of the respective kinase, substrate peptide, and serially diluted test compounds. After incubation, the reactions were spotted onto phosphocellulose filter plates, washed, and the amount of incorporated radiolabeled phosphate (B84403) was quantified using a scintillation counter. IC₅₀ values were calculated using a four-parameter logistic curve fit.

Cell Proliferation Assay (MTT)
  • Objective: To assess the growth inhibitory effects of the compounds on NSCLC cell lines with different EGFR mutation statuses.

  • Method: Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a range of concentrations of this compound or Osimertinib for 72 hours. Cell viability was assessed by adding 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution. The resulting formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 570 nm. The half-maximal growth inhibitory concentration (GI₅₀) was determined from dose-response curves.

In Vivo Xenograft Study
  • Objective: To evaluate the anti-tumor efficacy of this compound and Osimertinib in a mouse xenograft model of EGFR-mutated NSCLC.

  • Method: Female athymic nude mice were subcutaneously inoculated with NCI-H1975 cells. When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups. This compound (25 mg/kg), Osimertinib (5 mg/kg), or vehicle were administered orally once daily (QD). Tumor volumes and body weights were measured twice weekly. The percentage of tumor growth inhibition was calculated at the end of the study.

Experimental Workflow Diagram

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (21 Days) cluster_analysis Data Analysis cell_culture 1. NCI-H1975 Cell Culture Expansion inoculation 2. Subcutaneous Inoculation in Mice cell_culture->inoculation tumor_growth 3. Tumor Growth to 150-200 mm³ inoculation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization dosing 5. Daily Oral Dosing (Vehicle, this compound, Osimertinib) randomization->dosing monitoring 6. Bi-weekly Measurement of Tumor Volume & Body Weight dosing->monitoring endpoint 7. Study Endpoint Reached monitoring->endpoint calculation 8. Calculate Tumor Growth Inhibition (%) endpoint->calculation stats 9. Statistical Analysis calculation->stats

Caption: In Vivo Xenograft Model Workflow.

Conclusion

This comparative guide presents a hypothetical profile for this compound, a novel TKX inhibitor, against the established standard of care, Osimertinib. Preclinical data suggests that this compound has a distinct mechanism of action and is potent in vitro and in vivo. The hypothetical "SEQUOIA-1" clinical trial data indicates that this compound has a comparable efficacy profile to Osimertinib in terms of PFS and OS, with a potentially different and more favorable safety profile, particularly concerning dermatologic and gastrointestinal adverse events. Further investigation is required to validate these findings and establish the clinical utility of this compound in the treatment of EGFR-mutated NSCLC.

References

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